Perylenebisimide with extended PI system
Description
Contextual Significance in Organic Conjugated Materials Research
Perylenebisimides (PBIs) are a prominent class of polycyclic aromatic hydrocarbons that have garnered significant attention over the last decade due to their exceptional photostability, strong electron-accepting nature, and versatile photochemical properties. rsc.orgscilit.com These characteristics make them highly attractive for a wide range of applications, including organic field-effect transistors (OFETs), photovoltaics, and fluorescent sensors. researchgate.netrsc.org In the broader context of organic conjugated materials research, PBIs serve as fundamental building blocks. Their rigid, planar core allows for strong π-π stacking, which is crucial for efficient charge transport. mdpi.com However, the intrinsic properties of the basic PBI skeleton can be limiting. The extension of the π-system of the PBI core has emerged as a powerful strategy to modulate their electronic and optical properties, thereby expanding their applicability. rsc.org
Evolution and Rationale for π-System Extension in Perylenebisimides
The drive to extend the π-system of perylenebisimides stems from the need to fine-tune their optoelectronic properties for specific applications. The fundamental PBI structure possesses a strong absorption in the visible region, but extending the conjugation can shift this absorption to longer wavelengths, including the near-infrared (NIR) region. This is particularly advantageous for applications such as NIR detectors and photothermal therapy.
The rationale behind π-extension is rooted in the principles of molecular orbital theory. By increasing the size of the conjugated system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This HOMO-LUMO gap dictates the energy of light absorption and emission. A smaller gap results in a bathochromic (red) shift in the absorption and fluorescence spectra.
Early efforts to modify PBI properties focused on substitutions at the imide nitrogen positions. However, it was discovered that such modifications have little influence on the spectral absorption properties of the PBI core. mdpi.com This led researchers to explore modifications at the "bay" positions (1,6,7, and 12 positions) of the perylene (B46583) core. Functionalization at these positions induces a twist in the aromatic backbone, which can prevent the strong aggregation-induced fluorescence quenching often observed in planar PBIs. mdpi.com This core-twisting strategy, while effective, also paved the way for more direct π-extension approaches.
Structural Archetypes and Diversification Strategies for Extended PBIs
The diversification of PBI structures through π-system extension has been achieved through a variety of synthetic strategies, leading to a rich library of novel materials with tailored properties.
One of the primary strategies involves the annulation of aromatic rings onto the perylene core. For instance, the straightforward synthesis of ortho-π-extended PDI derivatives has been achieved through the regioselective heteroannulation of ortho-alkynyl-substituted PDIs with nucleophiles like sulfur, selenium, or primary amines. nih.gov This method allows for the fusion of thiophene, selenophene, and pyrrole (B145914) rings, respectively, onto the PBI framework, effectively enlarging the π-conjugation. nih.gov
Another innovative approach is the synthesis of bent PBI derivatives . This has been accomplished through a double-sulfur-extrusion reaction from sulfur-containing V-shaped precursors. acs.org This method induces significant curvature in the otherwise planar PBI core, creating unique structural and photophysical properties. acs.org Such nonplanar structures are of great interest for creating advanced organic electronic materials. acs.org
Furthermore, the creation of bis-PDI macrocycles represents a sophisticated strategy for extending π-π interactions. acs.org In these structures, two PDI units are strapped together, providing accessible π-surfaces on both the interior and exterior of the macrocycle for enhanced intra- and intermolecular π-π interactions. acs.org
The functionalization of the bay area with various substituents also plays a crucial role in diversification. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the extended PBI system. rsc.org For example, sequential phenoxy substitution has been shown to have a clear effect on both the HOMO and LUMO energy levels. acs.org
These diversification strategies are summarized in the table below:
| Diversification Strategy | Description | Key Outcome | Reference |
| Heteroannulation | Fusion of heterocyclic rings (e.g., thiophene, pyrrole) to the PBI core. | Enlarged π-conjugation and tunable opto-electrochemical properties. | nih.gov |
| Sulfur Extrusion | Creation of bent PBI structures from sulfur-containing precursors. | Introduction of curvature, altering structural and photophysical properties. | acs.org |
| Macrocyclization | Strapping two PDI units together to form a bis-PDI macrocycle. | Enhanced intra- and intermolecular π-π interactions. | acs.org |
| Bay Area Functionalization | Introduction of various substituents at the bay positions of the PBI core. | Fine-tuning of HOMO/LUMO energy levels and electronic properties. | rsc.orgacs.org |
Overview of Research Trajectories and Key Academic Challenges
Current research on extended PBIs is focused on several key trajectories. A major area of interest is the development of novel synthetic methodologies to access more complex and precisely functionalized PBI architectures. rsc.org This includes the synthesis of isomerically pure 1,7-disubstituted PBIs, which remains a significant challenge. rsc.org
Another important research direction is the exploration of the self-assembly of extended PBIs into well-defined nanostructures. The ability to control the aggregation of these molecules is critical for optimizing the performance of organic electronic devices. acs.orgacs.org For example, controlling the pH of solutions before gelation can lead to different hydrogel morphologies with distinct mechanical and optical properties. nih.gov
The application of extended PBIs as n-type semiconductors in organic electronics continues to be a major focus. acs.org Researchers are working to optimize their deposition on flexible substrates and improve their long-term ambient stability. acs.org The development of highly twisted PBI derivatives, such as tetrachloro-substituted PBIs, has shown promise for achieving high charge carrier mobilities. capes.gov.br
Despite significant progress, several academic challenges remain. The synthesis of complex, multi-substituted PBIs with high regioselectivity and in good yields is often difficult and time-consuming. rsc.org Understanding and controlling the intricate interplay between molecular structure, solid-state packing, and device performance is another major hurdle. Furthermore, the rational design of extended PBIs with predictable and optimized properties for specific applications requires a deeper understanding of their structure-property relationships, often aided by theoretical calculations. rsc.org The development of efficient and scalable purification methods for these often sparingly soluble compounds is also a practical challenge that needs to be addressed for their future technological implementation. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXXSKARMYGQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146683 | |
| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55034-79-2 | |
| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55034-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Precision Molecular Engineering of Extended Pbis
Core Expansion and Annulation Strategies
Expanding the PBI core directly alters its fundamental electronic structure, typically leading to significant shifts in absorption and emission spectra. This is achieved by building additional rings onto the perylene (B46583) framework through various cyclization and annulation reactions.
Intramolecular reactions that form new C-C bonds are a powerful tool for creating extended and conformationally rigid PBI structures. Palladium-catalyzed intramolecular coupling reactions, for instance, have been used to synthesize curved perylene diimides fused with seven-membered rings. researchgate.net This approach utilizes a regioselective bay-functionalization method followed by a C-H/C-Br coupling reaction to induce curvature and expand the π-conjugation while maintaining the intrinsic properties of the PDI parent molecule. researchgate.net
Furthermore, cyclization can be employed to create complex macrocyclic structures. By exploiting the connectivity of twisted PBIs, dynamic bis-PBI macrocycles can be synthesized through a [2+2] macrocyclization reaction. researchgate.net In these systems, homochiral intramolecular π-π stacking interactions anchor the twisted PBI units, dramatically extending the half-lives of the resulting enantiomers from minutes to days in solution. researchgate.net
The incorporation of heteroatoms such as nitrogen, carbon, or sulfur directly into the aromatic core of PBIs offers a route to profoundly modify their electronic properties.
Nitrogen Insertion: A facile synthetic route to π-extended, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) can be achieved starting from perylene bisimides. oup.com This method involves an iridium-catalyzed direct borylation, followed by a Suzuki-Miyaura cross-coupling and an acid-condensation sequence to produce π-extended fluorubins. oup.com The introduction of nitrogen atoms into the PAH framework induces significant changes in physical properties due to the electronegative and π-electron donating characteristics of nitrogen. oup.com These nitrogen-doped PAHs exhibit electron-deficient characteristics, making them suitable for applications in n-type semiconducting devices. oup.comacs.org
Sulfur Insertion: A notable method for core modification involves the synthesis of bent PBI derivatives through a double-sulfur-extrusion reaction. nih.govacs.org In this strategy, sulfur-containing V-shaped precursors are synthesized and then subjected to photoirradiation, which induces the extrusion of the sulfur atoms and the formation of an internal alkyl tether, forcing the PBI core to bend. nih.govnih.gov The degree of curvature can be controlled by the length of the alkyl tether. acs.org This bending leads to a red shift in the absorption and emission spectra while maintaining high fluorescence quantum yields. nih.govnih.gov Another approach involves a one-step palladium-catalyzed reaction of tetrachloro-PBI to create S-heterocyclic annelated PBIs. rsc.org
| Precursor Type | Reaction Method | Resulting Structure | Key Feature |
| Perylene bisimide | Iridium-catalyzed borylation, Suzuki-Miyaura coupling, acid condensation | π-Extended Fluorubin (N-doped PAH) | Nitrogen insertion into core oup.com |
| Alkyl-tethered disulfoxide PBI | Photoinduced double-sulfur-extrusion | Bent PBIphane | Core curvature nih.govacs.org |
| Tetrachloro-PBI | Palladium-catalyzed annulation | S-heterocyclic annelated PBI | Sulfur ring fusion rsc.org |
The cascade dehydrative π-extension (DPEX) is a powerful domino process for synthesizing extended polycyclic aromatic hydrocarbons. This technique utilizes aryl aldehydes as starting materials, where stepwise annulations activate substituents that were previously dormant. nih.gov Specifically, two- and four-fold cyclizations of 3-aryl-biphenyl-2,2'-dicarbaldehydes provide a rapid pathway to unsymmetrical perylenes and complex terrylene derivatives, respectively. nih.gov This methodology complements and significantly expands the scope of synthetic routes toward large, fused acenes and related PAHs. nih.gov
Peripheral Functionalization and Substituent Effects
Attaching functional groups to the periphery of the PBI core—either at the bay-area (1,6,7,12-positions) or the imide nitrogen positions—is a versatile strategy for fine-tuning molecular properties. This approach modulates solubility, intermolecular interactions, and electronic characteristics without fundamentally altering the core structure.
Functionalization at the bay-area of the PBI core is a widely used strategy to modulate the optical and electronic properties of the dye. The introduction of even moderately sized substituents at these positions induces steric strain, causing the planar perylene core to twist. researchgate.net This distortion has a significant impact on the intermolecular π-π stacking interactions, which can be leveraged to control aggregation in both solution and the solid state. researchgate.net
A highly effective and versatile methodology for controlled functionalization relies on sequential nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov This strategy begins with a 1,6,7,12-tetrachloro-perylene monoimide diester intermediate. nih.gov The imide group activates the adjacent 7- and 12-bay positions, making them significantly more reactive to nucleophilic substitution than the 1- and 6-positions. acs.orgnih.gov This reactivity difference allows for highly regiospecific mono- or di-substitution at the 7- and 12-positions. nih.govnih.gov Following this, the diester can be converted into a second, different imide group, which then activates the remaining 1- and 6-positions for a subsequent substitution reaction. This powerful technique enables the synthesis of PBIs with up to five different substituents attached to the core with excellent control over the final functionalization pattern. nih.gov
The electronic nature of the bay substituents profoundly influences the PBI's properties. Sequential substitution with electron-donating phenoxy groups systematically raises the HOMO/LUMO energy levels, which can be used to achieve controlled fluorescence "on-off" switching. acs.orgnih.gov
| Compound Type | Bay Substituents | First Reduction Potential (V) | Effect of Substitution |
| Tetrachloro-perylene monoimide diester | 4x Cl | -0.95 | Highly electron-deficient core acs.org |
| Mono-phenoxy substituted | 1x Phenoxy, 3x Cl | -1.13 | Decreased electron deficiency acs.org |
| Di-phenoxy substituted | 2x Phenoxy, 2x Cl | -1.24 | Further decrease in electron deficiency acs.org |
Other synthetic methods for bay functionalization include Suzuki cross-coupling reactions to introduce various aryl substituents. researchgate.net
Unlike bay-area substitution, functionalizing the imide nitrogen positions has a minimal effect on the intrinsic optical and electronic properties of the PBI chromophore. dergipark.org.trrsc.org Instead, the primary role of imide substituents is to control solubility and to direct supramolecular self-assembly through steric and specific interactions. dergipark.org.trrsc.org
The choice of imide substituent is critical for achieving solubility in desired media. Long or branched alkyl chains are typically used to improve solubility in organic solvents, while ionizable groups like amino acids or oligo(ethylene oxide) chains render the PBIs water-soluble. rsc.org The self-assembly of these water-soluble PBIs can often be controlled by external stimuli, such as pH. For PBIs functionalized with amino acids, lowering the pH neutralizes the terminal carboxylate groups, reducing electrostatic repulsion and promoting the growth of aggregates, which can lead to hydrogel formation. rsc.org
The steric bulk of the imide substituent also plays a key role in solid-state properties by preventing aggregation-caused quenching (ACQ) of fluorescence. worktribe.com For example, a bulky 2,6-diisopropylphenyl group provides more effective steric protection to the PBI core than a smaller 2-ethylhexyl group, leading to superior fluorescence quantum yields in the film phase. worktribe.com Furthermore, imide positions can be functionalized with ligands, such as terpyridine, to drive coordination-based self-assembly with metal ions, yielding a variety of supramolecular structures. nih.gov
| Imide Substituent | Key Function | Resulting Property |
| Long/branched alkyl chains | Improve organo-solubility | Formation of organogels rsc.org |
| Amino acids | Confer water solubility, pH-responsive | pH-triggered hydrogelation rsc.org |
| 2,6-diisopropylphenyl (bulky) | Steric shielding | Resistance to aggregation-caused quenching worktribe.com |
| Terpyridine | Metal coordination site | Coordination-driven self-assembly nih.gov |
Ortho-π-Extension and Side-Chain Engineeringrsc.orgrsc.org
The precise tailoring of the electronic and physical properties of perylenebisimides (PBIs) with extended π-systems is critically dependent on advanced synthetic strategies, particularly ortho-π-extension and side-chain engineering. These methodologies allow for fine-tuning of the molecular architecture to achieve desired functionalities.
Ortho-π-extension involves the annulation of carbo- and heterocyclic units at the ortho-positions (2,5,8,11-positions) of the perylene core. This structural modification leads to a significant bathochromic shift in the absorption and emission spectra of the PBI derivatives. nih.gov A range of ortho-π-extended PDI derivatives can be synthesized in good yields through highly regioselective heteroannulations of ortho-alkynyl-substituted PDI derivatives with various nucleophiles. acs.org For instance, reacting ortho-alkynyl-substituted PDIs with sulfur, selenium, or nitrogen nucleophiles yields thiophene-, selenophene-, and pyrrole-fused PDIs, respectively. acs.org This effective π-conjugation enlargement, often combined with a distortion of the perylene core, allows for the tuning of the material's physical properties. acs.org One-pot annulation of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) onto the PDI core has also been demonstrated as a successful strategy for ortho-π-extension. nih.gov Furthermore, a metal-free annulation at both the ortho- and bay-positions of a PBI has been achieved in a single step, resulting in a distorted framework with intense near-infrared (NIR) absorption up to 950 nm. researchgate.netacs.org
Side-chain engineering, the modification of substituents at the imide nitrogen atoms, is a powerful tool for controlling the solubility, aggregation behavior, and ultimately, the performance of PBI-based materials. The introduction of bulky or flexible side chains can prevent the strong π–π stacking that often leads to aggregation-caused quenching (ACQ) of fluorescence. A notable strategy is "steric engineering," where large groups are incorporated into the side chains to increase the intermolecular distance between the PBI cores. For example, incorporating bulky, cyclic β-cyclodextrin at the side chains of a perylene diimide increased the intermolecular distance from 3.32 Å to 5.21 Å, which significantly enhanced the electrochemiluminescence (ECL) efficiency by mitigating nonradiative relaxation pathways. nih.govscilit.comacs.org Similarly, appending various alkyl-based heteroatom and waxy infused sidechains to the pyrrolic N-position of N-annulated PDIs has been shown to be a facile method for functional diversification. rsc.org The choice of side chains can dramatically influence the self-assembly mechanism, for instance, dictating whether J-type (red-shifted absorption) or H-type (blue-shifted absorption) aggregates are formed. nih.gov
Table 1: Examples of Ortho-π-Extended and Side-Chain Engineered PBIs
| Compound Type | Modification Strategy | Key Research Finding | Reported Property |
|---|---|---|---|
| PDI-IPD / PDI-IPZ | Ortho-π-extension with imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine | One-pot annulation leads to π-extended systems. nih.gov | Pronounced bathochromic shifts in absorption and emission compared to the parent PDI. nih.gov |
| Thiophene-, selenophene-, and pyrrole-fused PDIs | Regioselective heteroannulation of ortho-alkynyl-substituted PDIs | Effective π-conjugation enlargement combined with core distortion. acs.org | Tunable opto-electrochemical properties. acs.org |
| DBU-fused PBI | Metal-free ortho/bay annulation | Creates a distorted PBI framework. researchgate.net | Intense near-infrared absorption up to 950 nm. researchgate.netacs.org |
| Pe–CD aggregates | Side-chain engineering with β-cyclodextrin | Increases intermolecular distance around the perylene core. nih.govscilit.com | 5.8-fold enhancement in ECL efficiency compared to aggregates without cyclodextrin. nih.govscilit.com |
| N-annulated PDIs with various sidechains | Appending amino, urea (B33335), ammonium, etc., to the pyrrolic N-position | Facile functional diversification via SN2 chemistry. rsc.org | Modulated structure-property relationships (solubility, electronic properties). rsc.org |
Chirality Induction and Chiroptical Design Principlesrsc.orgrsc.orgscilit.comnih.govrsc.org
Inducing chirality in perylenebisimide systems is a key strategy for developing advanced functional materials with specific optical and self-assembly properties. Chirality in PBI-based materials can be generated through several distinct approaches. nih.gov
One common method is the introduction of chiral substituents, often derived from natural sources like amino acids, at the imide positions of the PBI core. nih.govresearchgate.net This point chirality can then be translated into helical chirality in PBI assemblies. For instance, a chiral bis-perylene diimide macrocycle, where point chirality was installed via amino acid-derived imide groups, demonstrated switchable chiroptical properties in solution. nih.gov The sign and amplitude of the chiroptical signal in this macrocycle could be tuned by solvent and molecular recognition stimuli. nih.gov
A second approach involves creating an inherently chiral PBI core by inducing a twisted, non-planar conformation. nih.gov Functionalization at the bay positions (1,6,7,12-positions) with bulky substituents causes steric hindrance that forces the perylene plane to twist, generating stable M (left-handed) and P (right-handed) atropisomers. bath.ac.uk For example, PBI dyes with interlocked aryl substituents in the bay area exhibit a large, fixed twist angle, leading to conformational chirality and high racemization barriers. acs.org These core-twisted PBIs can be separated into enantiopure atropisomers, which exhibit distinct circular dichroism (CD) and circularly polarized luminescence (CPL) signals. acs.org
A third strategy is the co-assembly of achiral PBIs with chiral guest molecules. nih.gov In this "sergeants-and-soldiers" approach, a small amount of a chiral molecule (the "sergeant") can direct the aggregation of a large number of achiral PBI molecules (the "soldiers") into a helical superstructure with a preferred handedness. For example, achiral PBI dyes functionalized with boronic acid moieties have been shown to form helical aggregates upon binding with chiral α-hydroxy carboxylates, inducing strong Cotton effects that can be used for enantiomeric excess determination. acs.org The strong electronic transitions of the PBI chromophore, combined with the staircase arrangement in supramolecular assemblies, often lead to intense exciton-coupled CD spectra. acs.org
The design of chiroptical PBIs is guided by understanding how molecular chirality translates to the supramolecular level. The self-assembly of chiral PBIs can lead to complex structures like helical columns. ucl.ac.uk For instance, the π-π self-assembly of a chirally locked bis-PDI macrocycle was found to favor homochiral face-to-face (H-type) dimerization initially, followed by the formation of heterochiral slipped-stack (J-type) dimers. acs.org This demonstrates that the chirality of a 1,7-disubstituted PDI can be a rational design element for creating specific H- and J-type self-assembled materials, which are important for tuning chiroptical and charge/energy transport properties. acs.orgresearchgate.net
Table 2: Chiral PBI Systems and their Chiroptical Properties
| Chiral System | Method of Chirality Induction | Chiroptical Property/Application | Key Finding |
|---|---|---|---|
| Bis-PDI macrocycle with amino acid-derived imides | Chiral substituents at imide positions | Switchable Circular Dichroism (CD) | Chiroptical signal can be tuned by solvent and molecular recognition. nih.gov |
| Tetra-aryl substituted PBIs | Core-twisting through bay-area substitution | Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) | Interlocked π-stacking leads to high racemization barriers and separable atropisomers. acs.org |
| PBI-boronic acid dyes with α-hydroxy carboxylates | Co-assembly with chiral guests | Induced Circular Dichroism (ICD) | Allows for enantiomeric excess determination of the chiral analyte. acs.org |
| Chirally locked bis-PDI macrocycle | Inherent core chirality and macrocyclization | Circularly Polarized Luminescence (CPL) in single crystals | Demonstrates concurrent H- and J-type aggregation, amplifying CPL. bath.ac.ukacs.orgresearchgate.net |
| N-annulated PBIs with chiral side chains | Chiral substituents | Transfer and amplification of asymmetry in supramolecular polymers | The distance between the PBI core and peripheral groups influences chiroptical properties and polymerization mechanism. nih.gov |
Control over Molecular Topology: Planar, Bent, and Non-Planar Architecturesrsc.orgscilit.comresearchgate.netnih.govnih.govnih.gov
The topology of the perylenebisimide core—whether it is planar, bent, or otherwise non-planar—profoundly influences its photophysical properties, solubility, and solid-state packing. While the parent PBI core is inherently planar, significant research has been devoted to synthesizing derivatives with controlled deviations from planarity to access novel material properties.
Planar Architectures: The archetypal PBI molecule possesses a flat, rigid aromatic core. This planarity facilitates strong π-π stacking interactions, which are crucial for charge transport in organic electronic devices. However, this same feature often leads to low solubility and aggregation-induced quenching of fluorescence. Control over stacking in planar PBIs is typically achieved by modifying the imide substituents, which can sterically hinder excessive aggregation without distorting the core's planarity. researchgate.net
Bent Architectures: Introducing a controlled curvature into the PBI backbone represents a sophisticated approach to molecular engineering. A notable strategy to create bent PBI derivatives involves a double-sulfur-extrusion reaction from sulfur-containing V-shaped precursors that are tethered by an internal alkyl chain. nih.govuni-konstanz.de This method effectively bends the inherently planar perylene structure. uni-konstanz.de X-ray diffraction studies have confirmed that the degree of curvature in these "PBIphanes" increases as the length of the alkyl tether decreases. nih.govuni-konstanz.de Interestingly, increasing the curvature leads to a red-shift in the absorption and emission spectra, while high fluorescence quantum yields are maintained. This is in contrast to many other non-planar PBIs where fluorescence is often quenched. The preservation of emission is attributed to the suppression of internal conversion in the excited state due to restricted dynamic motion. uni-konstanz.de
Non-Planar Architectures: The synthesis of non-planar PBIs is often achieved by inserting atoms or functional groups into the perylene core, which disrupts the planarity of the π-system. For instance, the conceptual insertion of a carbon atom, in the form of a carbonyl or methylene (B1212753) group, into a PBI core creates dinaphthotropone bisimide (DNTrBI) and dinaphthocycloheptatriene bisimide (DNCHepBI), respectively. These molecules adopt non-planar structures due to the presence of a seven-membered ring. Similarly, the insertion of a nitrogen or sulfur atom into the PBI core yields non-planar dinaphthoazepine bisimides (DNABIs) and dinaphthothiepine bisimides (DNTBIs), which exhibit increased solubility in common organic solvents. These non-planar structures often exhibit unique reactivity; for example, the methylene-inserted PBI was susceptible to deprotonation and subsequent redox-induced reversible C-C bond formation. While these non-planar designs can improve solubility and introduce novel functionalities, they can also lead to nonradiative decay pathways, as seen in the carbonyl-inserted PBI which immediately underwent intersystem crossing in its excited state.
Table 3: Comparison of PBI Molecular Topologies
| Topology | Synthetic Strategy | Key Structural Feature | Impact on Properties | Example Compound |
|---|---|---|---|---|
| Planar | Standard condensation of perylene tetracarboxylic dianhydride with amines. researchgate.net | Flat, rigid aromatic core. | Strong π-π stacking, high charge mobility, but often low solubility and ACQ. researchgate.net | N,N'-Dialkyl PBI |
| Bent | Double sulfur-extrusion from tethered precursors. nih.govuni-konstanz.de | Curved PBI backbone with controlled bending angle. | Red-shifted absorption/emission, high fluorescence quantum yields maintained. | PBIphanes (5a-5c) nih.govuni-konstanz.de |
| Non-Planar | Insertion of atoms (C, N, S) into the perylene core. | Distorted, twisted, or saddle-shaped π-system. | Increased solubility, unique reactivity, but can introduce non-emissive decay pathways. | DNTrBI, DNCHepBI, DNABI |
Fundamental Electronic Structure and Advanced Photophysical Processes in Extended Pbis
Electronic Band Structure and Frontier Molecular Orbitals (FMOs)
The electronic behavior of organic semiconductors like extended PBIs is governed by the energy and distribution of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's optical and electronic characteristics. libretexts.orgresearchgate.net
Extending the π-conjugation of the PBI core is a well-established method for tuning the HOMO-LUMO gap (Egap). nih.gov In a conjugated system, the π electrons are not confined to a single bond or atom but are delocalized across a series of connected p-orbitals. wikipedia.orglibretexts.org As the size of this conjugated system increases, the energy levels of the molecular orbitals become more closely spaced. Specifically, the energy of the HOMO is raised, and the energy of the LUMO is lowered, resulting in a smaller HOMO-LUMO gap. researchgate.net This phenomenon is attributed to the increased delocalization of π-electrons, which stabilizes the molecule and reduces the energy required for electronic excitation. nih.gov
For instance, theoretical studies on a series of donor-π-acceptor-π-donor (D-π-A-π-D) compounds based on PDI cores have shown that extending the π-system significantly impacts the FMO energies. nih.govresearchgate.net This narrowing of the energy gap typically leads to a red-shift in the material's absorption and emission spectra, as less energy is needed to promote an electron from the HOMO to the LUMO. bit.edu.cn The ability to precisely control the HOMO-LUMO gap through π-extension is crucial for designing materials with specific light-absorbing properties for applications like organic solar cells and photodetectors.
| PBI Derivative Type | Effect of π-Extension | Impact on HOMO Level | Impact on LUMO Level | Resulting HOMO-LUMO Gap (Egap) |
|---|---|---|---|---|
| Core-Extended PBIs | Annulation of aromatic rings to the perylene (B46583) core | Raises energy level | Lowers energy level | Decreased |
| D-π-A-π-D type PBIs | Lengthening the π-bridge between donor and acceptor | Generally raised | Generally lowered | Decreased |
The redox potential is a measure of a compound's affinity for electrons, indicating its tendency to be oxidized or reduced. nih.govyoutube.com Perylenebisimides are renowned for their excellent electron-accepting capabilities, a property directly related to their low-lying LUMO energy levels. Extending the π-system further enhances these properties by stabilizing the reduced species (anions and dianions).
Cyclic voltammetry is a common technique used to measure the redox potentials of these molecules. The first reduction potential (Ered1) corresponds to the energy required to add one electron to the LUMO, forming a radical anion. A less negative (or more positive) reduction potential signifies a stronger electron acceptor. nih.gov Studies on various π-extended PDI derivatives consistently show that increasing the conjugation length makes the reduction potentials less negative, indicating an enhanced ability to accept electrons. nih.gov This is because the extended π-system can more effectively delocalize the negative charge of the added electron, thereby stabilizing the resulting anion. For example, phthalimide-fused phenanthrenone (B8515091) derivatives, which feature an extended π-framework, have been shown through theoretical calculations to possess lower LUMO energy levels compared to standard PDI, suggesting enhanced electron-accepting properties. acs.org This tunability of redox potentials is vital for aligning energy levels in organic electronic devices to ensure efficient charge transfer between donor and acceptor materials. mdpi.comnih.gov
| Compound | Modification | First Reduction Potential (Ered1 vs. Fc/Fc+) | Electron-Accepting Capability |
|---|---|---|---|
| NDI-1 (Naphthalene Diimide based) | Triphenylamine donors | -1.22 V | High |
| NDI-2 (Naphthalene Diimide based) | Phenylcarbazole donors | -1.19 V | Very High |
| PDI-1 (Perylene Diimide based) | Triphenylamine donors | -1.04 V | Excellent |
| PDI-2 (Perylene Diimide based) | Phenylcarbazole donors | -1.02 V | Excellent |
*Data adapted from studies on D-π-A-π-D type semiconductors.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEp4Eub1Xl-lL_CODMLZk9M8MmOevaD06jZ2r_MojKYo-lsGCxz0EhWbvqyfxBdvuJW26YsF0FeHS1eEaEWBeibiywGAWsq0qkROyKt1AODLGZipYAHA2fAZ_9lQHcqIUc1mDF5bxKUSzuFAq9sTU3BfhbyiGUDemLjx2Y3xboWzGAF8g4BZHjGenxpA8jRpf3J700RSGZjY3Stmjq8DbBbyw2UEfa1ynEeAbzpNr_hmQUIEJMVjFChL0xI-fW84Rw-cmyDVa6ZcTtH4Vc4LZHAOfeVGpB7FmiDhxzmEyF8KcZ_yvmDyq0BUWVuUxcTS0W_Xd9KQ0agvKgWgOlVct0RBpkKXBnzCa4U2unB5Wi)] NDI derivatives are included for comparison to show the effect of the core system.*Exciton (B1674681) Dynamics and Energy Transfer Mechanisms
Upon photoexcitation, PBI molecules enter a complex landscape of excited states where the primary species, the exciton, undergoes various dynamic processes. In extended and aggregated PBI systems, these dynamics are dominated by the interplay between exciton delocalization, localization, and interactions with the molecular framework.
In π-stacked aggregates of extended PBIs, the electronic coupling between adjacent molecules allows the initially formed exciton to be delocalized over multiple chromophores. nih.govresearchgate.netrsc.org This delocalized state is often referred to as a Frenkel exciton. However, this delocalization is typically short-lived. Ultrafast spectroscopic studies have revealed that the delocalized Frenkel exciton rapidly localizes onto a smaller domain, often a pair of molecules, within hundreds of femtoseconds. nih.govnih.gov
In a well-defined quadruple π-stack of PBI molecules, for instance, an initially coherent Frenkel exciton delocalized over all four units was observed to lose its coherence and relax into a localized state in approximately 200 femtoseconds. nih.gov Theoretical simulations support this, showing a dynamic process of ultrafast localization (~10 fs), delocalization (~60 fs), and subsequent re-localization (~200 fs). nih.gov This localization process is often a precursor to the formation of lower-energy trap states, such as excimers. researchgate.netrsc.orgresearchgate.net
The electronic states of molecules are not independent of their nuclear geometry; they are coupled to molecular vibrations. This exciton-vibration, or vibronic, coupling plays a crucial role in the photophysics of PBI aggregates. nih.gov It governs the rates of energy relaxation and can drive processes like exciton self-trapping and localization. nih.gov In PBI systems, the most significant vibronic interactions often involve specific vibrational modes, such as the out-of-plane modes between stacked PBI units and the C-C stretching modes of the aromatic core. nih.govnih.gov
An excimer is an "excited dimer" that forms when an excited molecule interacts with an identical ground-state molecule. ossila.comyoutube.com In π-stacked PDI systems, excimer formation is a common and critical relaxation pathway. nih.govresearchgate.net Following initial excitation and exciton localization, significant structural rearrangement between two adjacent PBI molecules can occur, leading to a stabilized, lower-energy excimer state. nih.govrsc.org This state is characterized by a broad, featureless, and red-shifted emission compared to the monomer. ossila.com
The kinetics of excimer formation in extended PBIs are extremely fast, typically occurring on the sub-picosecond to few-picosecond timescale. nih.govresearchgate.net For example, in a cofacial PDI dimer, the excimer state was found to form in approximately 2 picoseconds, while a slip-stacked dimer showed a slower formation time of around 12 picoseconds due to weaker electronic coupling. rsc.org In larger helical PBI aggregates, the exciton relaxes into an excimeric trap state within about 50 picoseconds. researchgate.netrsc.org This process is often viewed as an energy loss pathway in photovoltaic devices, as the excimer is a trap state that hinders efficient charge separation. nih.gov An exciplex, or "excited complex," forms similarly but between two different types of molecules (e.g., a donor and an acceptor). ossila.com The dynamics of exciplex formation are also governed by diffusion and intermolecular geometry, representing a key step in charge transfer processes. ossila.comyoutube.com
| PBI System | Process | Characteristic Timescale | Reference Finding |
|---|---|---|---|
| PBI Quadruple π-Stack | Exciton Localization | ~200 fs | Initial delocalized Frenkel exciton relaxes to a localized state. nih.gov |
| Cofacial PDI Dimer | Excimer Formation | ~2 ps | Rapid formation of a low-energy excimer state. rsc.org |
| Slip-Stacked PDI Dimer | Excimer Formation | ~12 ps | Slower formation due to decreased electronic coupling. rsc.org |
| Large Helical PBI Aggregates | Excimer Trap Formation | ~50 ps | Relaxation into a final excimer trap state. researchgate.netrsc.org |
Excitation Energy Transfer (EET) Processes within Aggregates
Excitation energy transfer (EET) within molecular aggregates of perylenebisimides (PBIs) is a critical process for applications in artificial light harvesting and organic photovoltaics. aip.org The dynamics of EET are intricately linked to the role of intramolecular vibrations, which can modulate both the efficiency and the timescales of energy transfer. aip.orgdigitellinc.com Theoretical investigations using numerically exact methods, such as those employing a Frenkel exciton Hamiltonian, have been instrumental in understanding these complex dynamics in PBI J-aggregates. aip.orgnih.gov
In some PBI systems, such as a five-chromophore perylene array, EET competes with other processes like excimer formation. laszlofrazer.com In a specially designed pentamer, rapid Förster Resonance Energy Transfer (FRET) from a donor to an acceptor was found to outpace excimer formation, thereby preventing energy trapping that would otherwise reduce fluorescence. laszlofrazer.com This highlights how strategic molecular design can control the dominant energy transfer pathway. laszlofrazer.com
Charge Carrier Generation and Transport Mechanisms
Perylene diimide (PDI) derivatives are a significant class of n-type organic semiconductors, valued for their high charge carrier mobilities and stability. rsc.org The transport of charge carriers in these materials primarily occurs through an intermolecular hopping mechanism, a process fundamentally different from the band transport seen in crystalline inorganic semiconductors. wikipedia.orgmdpi.com This hopping transport is influenced by molecular packing, intermolecular interactions, and structural disorder. rsc.orgwikipedia.orgacs.org The efficiency of charge transport can be exceptionally high, with mobilities measured in excess of 0.1 cm² V⁻¹ s⁻¹ in the liquid crystalline phase and 0.2 cm² V⁻¹ s⁻¹ in the crystalline phase for some derivatives. acs.org Techniques like pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) are used to determine these trap-free mobility values in well-organized domains. acs.org
The molecular architecture plays a crucial role in determining transport properties. For instance, S-heterocyclic annulated PDIs with dendronized substituents have shown charge carrier mobilities of 3.5 × 10⁻³ cm² V⁻¹ s⁻¹ in the crystalline state. nih.gov The presence of ions and solvent molecules, such as in electrochemical environments, can also impact charge carrier dynamics by stabilizing separated charges and slightly increasing carrier yield, lifetime, and mobility. confex.com Theoretical models, including the Marcus-Levich-Jortner formalism and kinetic Monte Carlo schemes, are employed to understand the relationship between molecular structure and charge mobility, accounting for factors like charge transfer rate constants and the effects of core twisting. rsc.orgacs.org
Photoinduced Charge Separation and Transfer Dynamics
Photoinduced charge separation is the initial step in converting light into electrical energy, and extended PBIs are excellent platforms for studying these dynamics. A common mechanism observed is symmetry-breaking charge separation, where an electron is transferred between two identical PBI molecules following photoexcitation of one of them. acs.orgnih.gov This process can be remarkably fast. In a rigidly linked PDI molecular triangle, photoexcitation leads to the formation of a PDI⁺•–PDI⁻• state in just 12.0 ± 0.2 picoseconds (ps). acs.org This is followed by charge recombination (CR) to the ground state over a much longer timescale of 1.12 ± 0.01 nanoseconds (ns). acs.org
The dynamics can be precisely controlled through molecular architecture. In rotaxane systems, where PDI units are mechanically interlocked with other molecules, the pathways for electron donation can be selectively engineered. nih.govbirmingham.ac.uk For example, in a [PDI-(P5A)₂]²⁺ rotaxane, partial charge separation occurs in 9 ps to form a PDI•⁻ species, which then recombines in 180 ps. nih.gov By introducing an additional macrocycle, as in [PDI-BN38C10-(P5A)₂]²⁺, charge separation becomes much faster (<1 ps) with a recombination lifetime of 90 ps. nih.gov
A novel charge transfer pathway, termed 'through-stack' charge hopping, has been identified in donor-bridge-acceptor PBI arrays. researchgate.net In these systems, pronounced π-orbital overlap within the PBI stack facilitates efficient, wire-like charge hopping. researchgate.net In some fully conjugated donor-acceptor systems, such as a phthalocyanine–perylenebenzimidazole dyad, the resulting charge-separated state can be extraordinarily long-lived, reaching up to 0.26 milliseconds, due to a combination of fast charge separation and a low energy of the charge-separated state. rsc.org
Role of Intermolecular Interactions in Charge Hopping
In PBI-based materials, charge transport is governed by the hopping of charge carriers between adjacent molecules, a process that is critically dependent on intermolecular interactions and the resulting molecular packing. rsc.orgacs.org The specific arrangement of molecules, whether in "brick," "herringbone," or face-to-face π-stacked motifs, directly influences the electronic coupling (transfer integrals) between them and thus dictates the efficiency and dimensionality of charge transport. rsc.orgrsc.org Theoretical studies have established a close relationship between the intermolecular interaction energy and the transfer integral, which is a key parameter in determining charge mobility. rsc.org
The chemical structure of the PBI, particularly the substituents on the imide nitrogen and at the bay positions of the perylene core, strongly modulates these intermolecular forces. rsc.org For example, the introduction of alkylester side chains can enhance solubility while maintaining favorable packing for charge transport. researchgate.net The position of functional groups can influence dipole-dipole interactions, which in turn affect the stacking of the PDI cores. researchgate.net In some cases, specific structural features can hinder transport; core-twisted PBIs, for instance, can suffer from "dimer trapping," where the presence of both enantiomers in a crystal creates energy traps that limit charge mobility. acs.org
Hydrophobicity can also be used to tune intermolecular interactions in solution, switching the system between intramolecular and intermolecular excited-state pathways, such as the formation of different excimer states. mdpi.com At the interface between different materials, van der Waals (vdW) interactions are crucial in determining the molecular orientation, which governs the efficiency of charge transfer. nih.gov Optimized molecular arrangements that maximize attractive vdW forces can enhance electronic coupling and improve charge transfer kinetics at these interfaces. nih.govrsc.org
Light-Matter Interaction and Emission Mechanisms
Absorption and Emission Band Shifts upon Aggregation (H- and J-type)
The aggregation of PBI molecules leads to significant changes in their absorption and emission spectra, which are explained by exciton theory. nih.govresearchgate.net Depending on the geometric arrangement of the molecules, two primary types of aggregates are formed: H-aggregates and J-aggregates. nih.gov
H-aggregates typically form in a "sandwich-like" or cofacial π-stacking arrangement. researchgate.netresearchgate.net This geometry results in a positive excitonic coupling, causing the main absorption band to shift to higher energy (a blue-shift or hypsochromic shift) compared to the monomer. researchgate.netacs.org H-aggregates are often characterized by fluorescence quenching, meaning they are weakly emissive or non-emissive. researchgate.net However, emissive H-aggregates have been reported, particularly when rotational displacement between the stacked PBI cores reduces the complete overlap of the chromophores. researchgate.net
J-aggregates, conversely, are formed from a "head-to-tail" arrangement of molecules. researchgate.net This leads to a negative excitonic coupling, resulting in a red-shifted (bathochromic) and often narrowed absorption band. nih.gov A key characteristic of J-aggregates is their strong, near-resonant fluorescence. researchgate.net
In certain systems, the interplay between long-range Coulombic coupling and short-range charge-transfer-mediated coupling can be precisely controlled. researchgate.netnih.gov This has led to the development of "null-coupled" PBI π-stacks, which are engineered to have negligible total exciton coupling, resulting in monomer-like absorption and emission features even in a tightly packed state. researchgate.net
Non-Radiative Decay Pathways and Intersystem Crossing
Besides fluorescence, photoexcited PBI molecules can relax to the ground state through non-radiative decay pathways, which include internal conversion (IC) and intersystem crossing (ISC). researchgate.netosti.gov ISC is a spin-forbidden transition from a singlet excited state (S₁) to a triplet excited state (T₁), a process crucial for applications that utilize triplet excitons. rsc.org In standard PBIs, ISC is generally inefficient. However, specific molecular design strategies have been developed to significantly enhance the rate of ISC. rsc.orgnih.govacs.org
One effective strategy is the introduction of heavy atoms into the PBI core, which increases spin-orbit coupling (SOC), a primary driver of ISC. rsc.org Annulation of the PBI core with selenium (Se-PBI) or sulfur (S-PBI) has been shown to induce ultrafast ISC. acs.org Se-PBI, in particular, exhibits a near-quantitative triplet quantum yield (ΦT) of 94 ± 1%. acs.org Similarly, bromine substitution on a nitrogen-annulated PBI (Br-NPBI) enhances the ISC rate to 1.97 × 10¹⁰ s⁻¹ and boosts the triplet yield to 95.2 ± 4.6%, compared to 18.7 ± 2.3% for the non-brominated analogue (NPBI). rsc.org
Other strategies to promote ISC include inducing a twisted or helical conformation in the PBI core and nitrogen annulation, which can tune the energy levels to create near-degeneracy between the S₁ and T₁ states, facilitating the spin-flipping transition. rsc.orgnih.govrsc.org The combination of a twisted molecular conformation and selenium annulation in helical PDI dimers has proven to be a highly efficient strategy for promoting ISC. nih.gov
Circularly Polarized Luminescence (CPL) Mechanisms
Circularly Polarized Luminescence (CPL) is an emission phenomenon analogous to Circular Dichroism (CD), but it provides information about the chiral characteristics of a molecule's excited state rather than its ground state. youtube.com CPL refers to the differential emission of left- and right-handed circularly polarized light by a chiral luminescent molecule. youtube.com The primary parameter used to quantify CPL is the luminescence dissymmetry factor (g_lum), which is defined as g_lum = 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of the left- and right-handed circularly polarized light, respectively. mdpi.com For practical applications, achieving high dissymmetry factors is a key objective. nih.gov
In perylenebisimides (PBIs) with extended π-systems, the generation of CPL is contingent on the introduction of chirality into the molecule. There are three primary strategies to achieve this: inducing a twist in the PDI core, attaching chiral substituents, or co-assembling achiral PBIs with chiral guest molecules. researchgate.net Functionalization at the bay positions (1,6,7,12) of the perylene core can cause a significant twist in the aromatic plane, leading to atropisomers that are chiral and capable of exhibiting CPL. nih.govacs.org
The mechanisms of CPL in extended PBIs are often intricately linked to their self-assembly properties. While individual chiral PBI molecules (monomers) in solution may exhibit CPL, a significant enhancement of the dissymmetry factor is frequently observed upon aggregation. nih.govnih.gov This amplification is attributed to excitonic coupling between the chiral chromophores within a well-ordered supramolecular structure. nih.govnih.gov The formation of helical aggregates through π-π stacking interactions can lead to a large enhancement in the dissymmetry of the CPL. nih.gov The nature of the solvent and external stimuli like temperature and ultrasound can influence the helicity and packing of these supramolecular assemblies, thereby allowing for the tuning of their chiroptical properties. nih.gov
Recent research has focused on designing novel PBI architectures to optimize CPL performance. For instance, creating chirally locked bis-perylene diimide macrocycles provides a preorganized chiral framework that promotes strong and persistent CPL signals. nih.govacs.org Another approach involves the synthesis of PDI-embedded double helicenes, which combine chirality with molecular entanglement, leading to high dissymmetry factors. acs.org Furthermore, the development of PBI derivatives that exhibit aggregation-induced-enhanced CPL in the solid state is a promising avenue for applications in electroluminescent sensing devices. rsc.org Some systems have even successfully combined two-photon absorption (TPA) with CPL, opening up possibilities for upconverted CPL. frontiersin.org
The table below presents research findings on various extended PBI systems, detailing their photophysical properties related to circularly polarized luminescence.
| Compound/System | Key Features | g_lum | Quantum Yield (Φ_F) | Emission Wavelength (λ_em) | Reference |
| (R,R)-BPP / (S,S)-BPP in KBr pellet | Aggregation-induced-enhanced CPL in solid state | up to 2.4 x 10⁻³ | up to 0.43 | Not specified | rsc.org |
| d/l-PDI aggregates | Self-assembly of enantiomers incorporating d/l-alanine | up to 0.02 | Not specified | Orange-red emission | nih.govresearchgate.net |
| Chiral bichromophoric PBI aggregates | Enhanced dissymmetry in self-assembled structures | Enhanced in aggregated state | Not specified | Not specified | nih.gov |
| Bis-perylenediimide cyclohexane (B81311) derivative | Combines CPL and Two-Photon Absorption (TPA) | ~10⁻³ | Not specified | Not specified | frontiersin.org |
| Quaterrylene diimide enantiomers (Q6H) | Extended π-system for NIR CPL | Not specified | Not specified | 600-800 nm | researchgate.net |
| Tetraindole-fused PDI double-heterohelicene | Broadband CPL detection | up to +0.057 | Not specified | NIR region | nih.gov |
Supramolecular Self Assembly and Ordered Nanostructure Formation
Driving Forces for Self-Assembly
The self-assembly of PBI molecules with extended π-systems is propelled by a combination of non-covalent forces. The nature and magnitude of these interactions govern the molecular packing and, in turn, the electronic and optical behaviors of the nanostructures formed.
The predominant force steering the self-assembly of PBIs with extended π-systems is the robust π-π stacking interaction between the electron-deficient perylene (B46583) cores. researchgate.net This interaction facilitates a face-to-face arrangement of the aromatic backbones, culminating in the formation of columnar structures. A key feature of this stacking is a slight longitudinal displacement between adjacent PBI units, a configuration that optimizes attractive forces while minimizing steric repulsion. This slipped-parallel packing fosters significant electronic coupling between molecules along the stacking axis, a critical factor for efficient charge transport. The extension of the π-system amplifies these interactions by enlarging the surface area available for stacking and altering the core's electronic properties, resulting in more stable assemblies.
Beyond π-π stacking, hydrogen bonding networks can impart directional control over the self-assembly process. researchgate.net By strategically functionalizing the imide positions or the periphery of the PBI core with groups capable of forming hydrogen bonds, an additional layer of control over the supramolecular architecture can be introduced. For instance, the incorporation of amide or urea (B33335) moieties can promote the formation of intermolecular hydrogen bonds that either reinforce the columnar stacks or interconnect adjacent stacks, leading to the creation of higher-order structures such as nanofibers and ribbons. The directionality and specificity inherent to hydrogen bonds make them an effective tool for engineering intricate and well-defined nanostructures.
While individually weaker than π-π stacking and hydrogen bonding, van der Waals forces become collectively significant, especially when long alkyl or alkoxy side chains are appended to the PBI core. These side chains, often added to enhance solubility, can interdigitate and participate in van der Waals interactions, lending extra stability to the self-assembled structures. In aqueous media, hydrophobic interactions also assume a vital role. The hydrophobic PBI cores and any associated alkyl side chains tend to aggregate to reduce their contact with water, thereby driving the self-assembly process and facilitating the formation of well-defined nanostructures in polar solvents.
Control and Modulation of Self-Assembly Pathways
The capacity to direct and modify the self-assembly pathways of extended PBI systems is fundamental to tailoring the properties of the resulting nanostructures for targeted applications. By carefully adjusting external factors, it is possible to guide the assembly process toward desired morphologies and functionalities.
The selection of the solvent and the concentration of the PBI solution are critical variables that have a profound impact on the self-assembly process. The solubility of a PBI derivative in a particular solvent dictates the initial state of the molecules (i.e., whether they are molecularly dissolved or pre-aggregated). In a "good" solvent, where the PBI is well-solvated, self-assembly is typically triggered by a change in conditions, such as a decrease in temperature or the introduction of a "poor" solvent. This process is often characterized by a cooperative nucleation-elongation mechanism, wherein the formation of a critical nucleus is succeeded by rapid one-dimensional growth.
The concentration of the PBI solution also plays a pivotal role. Below a specific critical aggregation concentration, the molecules persist in a monomeric state. Above this threshold, self-assembly into well-defined nanostructures ensues. The final morphology of the aggregates can also be dependent on concentration. For example, at lower concentrations, nanofibers may form, whereas at higher concentrations, these fibers can further organize into larger bundles or gels. The polarity of the solvent and its capacity to form hydrogen bonds can also influence the strength of intermolecular interactions, thereby affecting the stability and morphology of the final aggregates.
Hierarchical Organization and Morphology Development
The initial self-assembly of PBI molecules into primary aggregates like dimers and oligomers serves as the foundation for the development of larger, hierarchical nanostructures with distinct morphologies.
The first step in the self-assembly of many PBI derivatives in solution is the formation of dimers. The aggregation behavior of a PBI dye with a solubilizing dialkoxybenzyl group and a bulky 2,5-di-tert-butylphenyl substituent was studied in chloroform/methylcyclohexane (B89554) mixtures. researchgate.net In the presence of sufficient chloroform, the exclusive formation of π-stacked dimers was confirmed by NMR and UV/Vis spectroscopy. researchgate.net As the amount of the non-solvating methylcyclohexane increases, these dimers undergo further growth into larger, extended aggregates. researchgate.net A structural model for these larger aggregates, derived from single-crystal analysis of a related PBI, suggests they are composed of well-defined π–π-stacked dimer entities. researchgate.net
The specific nature of the dimerization can be highly dependent on the molecular structure. A chirally locked bis-perylene diimide macrocycle demonstrates a hierarchical self-assembly process starting with the formation of a homochiral, face-to-face H-type dimer on its sterically less hindered interior faces. acs.org This is followed by the formation of heterochiral, slipped-stack J-type dimers and eventually extended J-type aggregates on the exterior faces. acs.org Similarly, triply linked PBI dimers have been synthesized and are noted for their dense packing structures. chemistryviews.org
The inherent planarity and strong π-stacking tendency of the PBI core favor the formation of one-dimensional (1D) structures. Exceptionally long nanofibers, reaching the millimeter regime, have been generated through the co-aggregation of a melamine-appended PBI with a substituted cyanurate. nih.gov These components co-assemble in a 1:2 ratio, forming hydrogen-bonded polymeric chains along the long axis of the nanofiber, which then stack along the short axis. nih.gov These nanofibers exhibit significant electronic properties, with intrinsic 1D electron mobilities measured up to 0.6 cm² V⁻¹ s⁻¹. nih.gov
PBI derivatives can also organize into more complex columnar liquid crystalline phases. nih.gov Dendronized PBIs, for example, have been shown to self-assemble into intricate helical columns. acs.org Depending on the length of the linker between the PBI core and the dendron, these systems form various columnar arrays, including 2D-hexagonal phases at high temperatures and 3D orthorhombic or monoclinic phases at lower temperatures. acs.org In some cases, the basic repeating unit is a tetramer, while in others, a 2₁ helical repeat of single molecules is observed, leading to extended π-stacking. acs.org Other PBI derivatives have been shown to form columnar structures that can be further organized into hierarchical spheres and periodic arrays. acs.orgnih.gov
| PBI System | Morphology | Key Structural Feature | Notable Property |
| Melamine-appended PBI + Cyanurate | Millimeter-long nanofibers. nih.gov | Hydrogen-bonded polymeric chains. nih.gov | 1D electron mobility up to 0.6 cm² V⁻¹ s⁻¹. nih.gov |
| Dendronized PBI | Complex helical columns. acs.org | Orthorhombic or monoclinic 3D arrays. acs.org | Extended π-stacking in monoclinic phase. acs.org |
| Unspecified PBI dye | Columnar nanoaggregates. nih.gov | Liquid crystalline mesophases. nih.gov | Striking photoluminescence. nih.gov |
The properties of PBI-based materials in solid-state devices are critically dependent on their organization in thin films, including molecular packing and morphology. Thermal processing of PBI solutions prior to or during film deposition can significantly influence these characteristics. For amino acid-appended PBIs, the thermal history of the solution affects the resulting film's properties when used as an electron transport layer (ETL) in perovskite solar cells. bohrium.com Specifically, applying heat-cool cycles to the PBI solution before deposition was shown to reduce the series resistance of the final device from 6.33 to 4.40 Ω∙cm², leading to enhanced efficiency. bohrium.com This improvement is attributed to changes in the self-assembled structures within the solution—heating increases fiber flexibility, while cooling promotes the formation of spherical aggregates—which translates to altered film morphology and electronic performance. bohrium.com Conjugated, triply linked PBI dimers are noted for their dense packing structure in the solid state, which contributes to their high air stability and performance as n-type transistors. chemistryviews.org
Table of Compounds
| Abbreviation/Name | Full Name |
| PBI | Perylenebisimide |
| PDI | Perylenediimide |
| PBI-4 | Perylene bisimide organogelator molecule |
| Z-PDI 1 | Z-shaped perylenediimide |
| PDI-DA | Perylene diimide-diacetylene conjugate |
| diPBI | Perylene-3,4:9,10-tetracarboxylic acid bisimide dimer |
| OEG | Oligo(ethyleneglycol) |
Chiral Self-Assembly and Supramolecular Chiralitynih.govnih.gov
The introduction of chirality into perylenebisimide (PBI) systems with extended π-cores has opened up new avenues for the development of advanced chiroptical materials. The transfer of chirality from the molecular level to the supramolecular level allows for the formation of highly ordered, helical nanostructures with significant circular dichroism (CD) and circularly polarized luminescence (CPL). The extension of the π-system, typically through substitution at the bay positions (1, 6, 7, and 12), is a key strategy that not only tunes the electronic and optical properties but also profoundly influences the chiral self-assembly process.
The origin of chirality in these extended PBI systems can be twofold. Firstly, the introduction of bulky substituents at the bay-area of the perylene core induces a significant twist in the aromatic plane, leading to atropisomerism and the formation of stable P (plus) and M (minus) helicenes. acs.orgnih.gov This inherent chirality of the core-twisted PBI can then be transmitted and amplified during self-assembly. Secondly, chirality can be introduced by attaching chiral moieties, such as amino acids or sugars, to the imide positions or the bay region of the PBI. nih.govacs.org These chiral pendants can effectively steer the self-assembly of the PBI units into a preferred handedness.
The process of chiral self-assembly is driven by a combination of non-covalent interactions, with π-π stacking between the extended aromatic cores being the primary driving force. nih.gov The geometry of the resulting aggregates, whether they are H-type (face-to-face) or J-type (slipped-stack), is highly dependent on the nature and position of the substituents on the PBI core. acs.org For instance, 1,7-disubstituted PBIs have been shown to form H-type dimers which then proceed to form extended J-type aggregates. acs.org The steric hindrance and potential for hydrogen bonding introduced by the substituents also play a crucial role in directing the formation of specific chiral nanostructures.
The supramolecular chirality of these assemblies is typically characterized by CD and CPL spectroscopy. The appearance of strong bisignated CD signals (Cotton effects) is a hallmark of the formation of helical structures. The anisotropy factor (g_lum), a measure of the CPL intensity, can be significantly amplified in the aggregated state compared to the monomeric species, highlighting the cooperative nature of the chiral self-assembly. nih.gov Research has demonstrated that even subtle changes to the molecular structure, such as the type of halogen atom at the bay position, can have a significant impact on the resulting supramolecular chirality and the optoelectronic properties of the self-assembled nanomaterials. researchgate.net
Recent studies have explored the intricate relationship between the molecular design of core-extended PBIs and the resulting supramolecular chirality. For example, the synthesis of chirally locked bis-PBI macrocycles has provided a unique platform to study the fundamentals of chiral π-π stacking. acs.org These macrocycles, with their pre-organized chiral framework, have been shown to facilitate strong CPL signals. acs.orgnih.gov Furthermore, the use of oligopeptide-substituted PBIs has led to the formation of well-defined nanofibrils with giant VCD signals, offering a model system to understand the structural parameters that govern VCD intensity and sign. nih.gov
The following tables summarize key research findings on the chiral self-assembly of various PBIs with extended π-systems.
Table 1: Chiral Self-Assembly of Bay-Substituted Perylenebisimides
| PBI Derivative | Chiral Moiety/Origin | Key Findings | Observed Supramolecular Structure | Spectroscopic Signature | Ref. |
|---|---|---|---|---|---|
| (R)-CN-CPDI-Ph | Chiral alkyl chain at imide position and CN at bay position | Bay substitution with CN enhances electron injectability and structural order. | 1D Nanomaterials | High electron mobility (0.17 cm² V⁻¹ s⁻¹) and enhanced photoresponsivity. | researchgate.net |
| (R)-2Br-CPDI-Ph | Chiral alkyl chain at imide position and Br at bay position | Bay substitution influences self-assembly and optoelectronic properties. | 1D Nanomaterials | Lower photoresponsivity compared to CN-substituted derivative. | researchgate.net |
| (R)-2F-CPDI-Ph | Chiral alkyl chain at imide position and F at bay position | Demonstrates the tunability of properties through bay-functionalization. | 1D Nanomaterials | Lower photoresponsivity compared to CN-substituted derivative. | researchgate.net |
| 1,7-strapped mono-PDI macrocycle | Atropisomerism from core twisting | Exhibits a preference for homochiral dimerization. | H-type dimers | - | acs.orgnih.gov |
Table 2: Chiral Self-Assembly of Perylenebisimides with Chiral Pendants
| PBI Derivative | Chiral Moiety | Solvent/Conditions | Key Findings | Observed Supramolecular Structure | Spectroscopic Signature | Ref. |
|---|---|---|---|---|---|---|
| d/l-PDI | d/l-alanine | Chloroform/Methanol (99 vol%) | Self-assembly in the aggregate state induces chirality. | Aggregates | Mirror-image Cotton effects and CPL emission (g_lum up to 0.02). | nih.gov |
| Lactose-functionalized PBI | d-lactose | - | Chiral d-lactose moieties induce right-handed supramolecular stacking. | Multivalent glycoclusters | Specific binding with PNA lectin. | acs.org |
Table 3: Compound Names
| Abbreviation/Name | Full Compound Name |
|---|---|
| PBI | Perylenebisimide / Perylene diimide |
| (R)-CN-CPDI-Ph | Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and a cyano (CN) group at the bay position |
| (R)-2Br-CPDI-Ph | Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and two bromine (Br) atoms at the bay positions |
| (R)-2F-CPDI-Ph | Perylene diimide with a chiral (R)-alkyl chain at the imide position, a phenyl group, and two fluorine (F) atoms at the bay positions |
Computational and Theoretical Frameworks for Extended Pbis
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful methods for investigating the electronic ground and excited states of π-conjugated systems like extended PBIs. asianpubs.orgnih.govrsc.org These approaches offer a balance between computational cost and accuracy, making them suitable for studying the relatively large molecular structures of PBI derivatives. nih.govrsc.org By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties before a compound is ever synthesized. youtube.com
A primary application of DFT is the prediction of the electronic structure of PBI derivatives. asianpubs.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the electrochemical properties and the electronic band gap of these materials. asianpubs.orgacs.org Substituents on the PBI core, particularly in the bay positions, can significantly alter these energy levels; for instance, replacing bromine atoms with phenoxy groups has been shown to increase the LUMO energy level. asianpubs.org These theoretical predictions often match well with experimental data from techniques like cyclic voltammetry. acs.org
TD-DFT is employed to simulate electronic absorption and emission spectra, providing insights into the optical properties of extended PBIs. nih.gov The method can accurately predict the energies of electronic transitions, such as the S₀→S₁ transition responsible for the primary absorption band. nih.govacs.org Calculations can also elucidate the nature of these transitions, often revealing significant intramolecular charge transfer (ICT) character, especially in asymmetrically substituted or complex PBI systems. acs.orgacs.org For example, TD-DFT calculations have been used to assign the vibrational progression observed in the experimental absorption spectra of PBI monomers to specific breathing modes of the perylene (B46583) core. nih.gov This predictive power allows for the systematic tuning of the optical properties of PBIs for specific applications. ucla.edu
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Phthalimide-fused Phenanthrenone (B8515091) (PIP) | B3LYP/6-31G(d) | -6.45 | -2.58 | 3.87 | Serves as a baseline for comparison with its cyano-derivative. | acs.org |
| Dicyano-derivative of PIP (PIPCN) | B3LYP/6-31G(d) | N/A | -3.48 | N/A | The dicyanomethylene group significantly lowers the LUMO level, enhancing electron-accepting capability. | acs.org |
| Perylene Diimide (PDI) (for comparison) | B3LYP/6-31G(d) | N/A | -3.46 | N/A | PIPCN has a LUMO level comparable to or even lower than standard PDI. | acs.org |
| Bay-substituted PBI monomer | TD-DFT | N/A | N/A | N/A | Assigned the S₁←S₀ absorption spectrum and identified the effective vibrational mode (1415 cm⁻¹) as breathing modes of the perylene body. | nih.gov |
DFT is instrumental in understanding the non-covalent interactions that drive the self-assembly and aggregation of PBI molecules. rsc.org By calculating the potential energy surface of a PBI dimer, researchers can identify the most stable geometric arrangements and quantify the binding strength. acs.org These calculations have revealed that the final packing of PBI dyes in the solid state corresponds well with energetically low-lying minima on the potential energy surface, which are governed by a combination of dispersion forces and electrostatic interactions. acs.org
Computational studies can distinguish between different aggregation modes, such as H- and J-aggregation, by analyzing the relative orientation of the molecules in the aggregate. rsc.org For instance, atomistic simulations have shown that some water-soluble PBIs spontaneously form chromonic H-aggregate stacks with a characteristic interparticle twist. worktribe.comresearchgate.net The thermodynamics of aggregation can also be explored; combined computational and experimental approaches have shown that while PBI-Alanine derivatives self-assemble at all pH values, the aggregate size grows upon protonation. rsc.org These models provide a molecular-level rationale for the observed spectroscopic changes upon aggregation. sci-hub.se
The photophysical behavior of PBI aggregates is governed by the interplay of excitonic and charge transfer (CT) states, which can be analyzed in detail using quantum chemical methods. nih.govresearchgate.net When PBI molecules aggregate, their transition dipoles couple, leading to the formation of delocalized excitons. rsc.org The nature of this coupling determines whether the aggregate is H-type (blue-shifted absorption) or J-type (red-shifted absorption). acs.org Theoretical models can calculate the excitonic coupling strength based on dimer geometry, providing a direct link between structure and optical properties. rsc.org
Furthermore, these methods can differentiate between pure excitonic states and those with significant charge transfer character. nih.govunivie.ac.at A CT state involves the transfer of an electron from one molecule to another within the aggregate. The energy and nature of these CT states are critical for applications in organic photovoltaics and electronics. rsc.org For example, time-resolved spectroscopy combined with quantum chemical simulations has revealed that efficient singlet fission in some PBI dimers occurs through a CT-assisted mechanism, which is highly dependent on both molecular structure and the surrounding solvent environment. acs.org
Molecular Dynamics (MD) Simulations
While quantum mechanics is essential for electronic properties, classical Molecular Dynamics (MD) simulations are the preferred tool for studying the large-scale and long-time dynamic processes involved in PBI self-assembly and material formation. nih.gov MD simulates the movement of every atom in a system over time based on a classical force field, allowing researchers to observe the evolution of molecular ensembles. nih.gov
MD simulations provide a virtual microscope to watch how individual PBI molecules, often starting from a random distribution in a solvent, come together to form ordered structures. worktribe.comresearchgate.net These simulations can reveal the step-by-step mechanisms of assembly, such as a two-step process observed for some PDI trimers where a dimer forms first, followed by the docking of a third molecule. nih.gov The driving forces for this assembly, including van der Waals and electrostatic interactions, can be quantified. nih.gov
By simulating larger systems over longer timescales, MD can predict the resulting morphology of the aggregates, from one-dimensional stacks and fibers to more complex helical columns or crystalline phases. acs.orgnih.govresearchgate.net For example, simulations have been used to understand the solvent-assisted changes in the assembly pattern of cationic PBI derivatives, showing that the aggregation propensity decreases as the concentration of an organic co-solvent like ethanol (B145695) increases in water. sci-hub.se These simulations also help interpret experimental data on morphological evolution, such as the reversible phase transitions observed in thin films of some chlorinated PBI derivatives. nih.gov
MD simulations offer unparalleled insight into the flexibility and conformational dynamics of extended PBI molecules. researchgate.net The simulations can track the motion of different parts of the molecule, from the twisting of the π-conjugated core to the movement of bulky side chains. This information is crucial as molecular flexibility can influence packing, solubility, and ultimately, the electronic properties of the final material. nih.gov For instance, MD simulations can reveal the probability distributions of domain-domain angles or the maximum dimensions of a flexible molecule, providing a quantitative measure of its conformational landscape. researchgate.net This understanding of dynamic behavior is essential for designing PBI systems with tailored solid-state properties. rsc.org
Exciton-Vibration Dynamics Modeling
The coupling between electronic excitations (excitons) and molecular vibrations plays a paramount role in the photophysics of PBI aggregates. Modeling these exciton-vibration (vibronic) dynamics is essential for a comprehensive understanding of excitation energy transfer (EET). Theoretical investigations often employ numerically exact methods to study the role of intramolecular normal mode vibrations in the EET dynamics of PBI aggregates. nih.gov These models reveal that electronic populations can exhibit strong damping effects and complex dynamical patterns that are sensitive to the aggregate size, temperature, and the specific electronic and vibrational initial conditions. nih.gov
A detailed mechanistic picture of these dynamics can be achieved by examining the time evolution of electronic-vibrational densities (EVD). rsc.orgrsc.org This approach provides a visual and conceptual justification for the effects observed in EET. rsc.orgrsc.org For instance, weakly coupled vibrations can lead to classical-like motion of the EVD, whereas moderate to strong exciton-vibration interactions result in more complex phenomena like the formation of split or crescent-shaped densities. rsc.org These nontrivial EVD characteristics can lead to density retention, which slows down energy transfer. rsc.org
The Frenkel exciton (B1674681) model is a cornerstone for describing the excited states of molecular aggregates like those formed by PBIs. nih.gov This model treats the aggregate as a collection of Coulomb-coupled monomers, where the excitation is delocalized over multiple molecules. nih.govaip.org The key parameters of the Frenkel exciton Hamiltonian—monomeric excitation energies and intermolecular Coulomb couplings—can be calculated using quantum chemical methods. nih.govaip.org
Time-dependent density functional theory (TD-DFT) and its tight-binding-based variant (TD-DFTB) are efficient methods for parametrizing the Frenkel exciton Hamiltonian. nih.govaip.org These calculations are performed on dimers and larger aggregates to determine properties like Coulomb coupling and the influence of intermolecular geometry on the electronic states. For instance, in a bay-substituted PBI J-aggregate, the Coulomb coupling was determined to be -514 cm⁻¹ using TDDFT. nih.gov
A crucial aspect of modeling PBI aggregates is the inclusion of vibrational degrees of freedom. This is often accomplished using an exciton-vibration model where the ground and excited electronic states of each PBI molecule are coupled to numerous intramolecular normal modes. nih.govrsc.orgrsc.org In detailed studies of a PBI dimer, as many as 28 intramolecular normal modes were explicitly included for each molecule to accurately capture the vibronic coupling. rsc.orgrsc.org The strength of this coupling is quantified by Huang-Rhys factors. The selection of the most strongly coupled modes is critical for creating a minimal, yet accurate, dynamic model. nih.gov For example, five strongly coupled modes per monomer were selected for a dynamic model of a bay-substituted PBI dye aggregate. nih.gov
The interplay between Frenkel excitons and charge-transfer (CT) states, where an electron and hole are localized on different molecules, is also a critical consideration. aip.orgaps.org The relative energy of these states, which is highly sensitive to the molecular packing, can significantly influence the optical properties and determine whether an aggregate behaves as a J-type (red-shifted absorption) or H-type (blue-shifted absorption) aggregate. aip.org
Table 1: Parameters for Frenkel Exciton and Exciton-Vibration Models in Perylenebisimide Systems
| Parameter | System | Value/Method | Source |
|---|---|---|---|
| Coulomb Coupling | Bay-substituted PBI J-aggregate dimer | -514 cm⁻¹ | nih.gov |
| Coulomb Coupling | PBI dimer | Calculated via TD-DFTB | nih.govaip.org |
| Number of Vibrational Modes | Bay-substituted PBI dye aggregate | 5 strongly coupled modes per monomer | nih.gov |
| Number of Vibrational Modes | PBI J-aggregates (dimer and 25-mer) | 28 intramolecular normal modes per unit | nih.gov |
| Number of Vibrational Modes | PBI dimer | 28 intramolecular normal modes per molecule | rsc.orgrsc.org |
| Hamiltonian Type | PBI J-aggregates | Frenkel exciton Hamiltonian | nih.gov |
| Exciton State Analysis | PBI aggregates (up to tetramer) | Analysis of Frenkel (FE) and Charge-Transfer (CT) character via TD-DFT | aip.org |
Simulating energy transfer pathways provides fundamental insights into how excitation moves through extended PBI systems. These simulations often track the time evolution of electronic populations on different molecular units following an initial photoexcitation. nih.gov
In donor-acceptor systems, the rate of energy transfer is a key performance metric. For PBI-based donor-acceptor triads, time-resolved photoluminescence can be used to follow the emission from both donor and acceptor units after selective excitation. rsc.org These experiments have revealed extremely rapid energy transfer processes. For example, in a donor-acceptor-donor triad (B1167595) where the donors' long axes were arranged parallel to the acceptor's, an energy transfer rate of 1.6 x 10¹² s⁻¹ was observed, corresponding to a time constant of just 0.6 picoseconds.
Theoretical models can complement these experimental findings. The Förster Resonance Energy Transfer (FRET) theory provides a framework for calculating energy transfer rates, though it relies on the point-dipole approximation, which may not be accurate for large, extended PBI molecules where the donor and acceptor units are in close proximity. In a diarylethene-perylenebisimide (DAE-PBI) dyad, an efficient energy transfer process was observed occurring in a few hundred femtoseconds.
Table 2: Simulated and Experimental Energy Transfer Rates in PBI-Based Systems
| System | Method | Transfer Rate (k_ET) | Transfer Time (τ) | Source |
|---|---|---|---|---|
| PBI J-aggregate (25 units) | Modular Path Integral (MPI) Simulation | N/A (Population Dynamics Simulated) | N/A | dtic.mil |
| PBI J-aggregates | Numerically Exact Quantum Dynamics | Lengthened EET timescale due to vibrations | N/A | nih.gov |
| PBI Donor-Acceptor-Donor Triad (Parallel) | Time-Resolved Photoluminescence | 1.6 x 10¹² s⁻¹ | 0.6 ps | rsc.org |
| PBI Donor-Acceptor-Donor Triad (Head-to-Tail) | Time-Resolved Photoluminescence | 8.3 x 10¹¹ s⁻¹ | 1.2 ps | rsc.org |
| Diarylethene-PBI Dyad | Ultrafast Transient Absorption Spectroscopy | ~4.76 x 10¹² s⁻¹ (Calculated from τ) | ~210 fs | rsc.org |
| Diarylethene-PBI Dyad | Förster Theory Calculation | 2.38 x 10¹² s⁻¹ | 420 fs | rsc.org |
Multiscale Modeling Approaches
The properties and functions of materials based on extended PBIs are governed by phenomena that span a wide range of length and time scales, from the electronic structure of a single molecule to the morphology of a bulk device. rug.nlresearchgate.net Multiscale modeling has become an indispensable tool to bridge these scales, combining different computational techniques to create a holistic and predictive understanding of the material. rug.nltue.nl
A typical multiscale workflow for organic electronic materials starts at the quantum mechanical (QM) level. tue.nl Methods like DFT are used to calculate the properties of individual molecules, such as their geometry, electronic structure, and the parameters for exciton models. aps.org This molecular-scale information then serves as input for larger-scale simulations. tue.nl
The next level often involves molecular dynamics (MD) simulations, which use classical force fields (derived from or validated by QM calculations) to simulate the collective behavior of thousands or millions of molecules. researchgate.net MD is used to predict the aggregate morphology and structural organization of PBIs, which are critical for their electronic properties. rug.nl
To model the actual device performance, the structural information from MD is used to parameterize higher-level models, such as kinetic Monte Carlo (kMC) simulations. researchgate.netarizona.edu The kMC approach simulates charge transport as a series of "hopping" events between localized sites (molecules or parts of molecules), with hopping rates determined by the local morphology and electronic couplings calculated at the lower scales. tue.nlresearchgate.net This allows for the prediction of macroscopic properties like charge carrier mobility, which directly relates to device efficiency. tue.nl
This hierarchical approach, where information is systematically passed from more accurate, fine-grained models to more efficient, coarse-grained ones, is essential for connecting the chemical structure of a PBI molecule to the performance of a final device. rug.nlresearchgate.net It enables an in silico design process, reducing the need for time-consuming trial-and-error experimentation in the lab. tue.nl
Advanced Spectroscopic and Microscopic Characterization of Fundamental Processes
Time-Resolved Spectroscopy for Exciton (B1674681) and Charge Dynamicsnih.govresearchgate.netresearchgate.nettechnion.ac.ilarxiv.orgarxiv.org
Time-resolved spectroscopy is a powerful tool for monitoring the transient species that form immediately after photoexcitation, providing direct insight into the pathways and efficiencies of energy and charge transfer. researchgate.net For π-extended PBI systems, these techniques are crucial for mapping the dynamics of excitons and charge carriers, which underpin their performance in optoelectronic devices. The combination of different time-resolved methods allows for a comprehensive understanding of the entire sequence of photophysical events, from initial excitation to the formation of long-lived charge-separated states.
Femtosecond Transient Absorption (fs-TA) spectroscopy enables the real-time observation of ultrafast photophysical processes, such as exciton delocalization, relaxation, and charge transfer, which often occur on picosecond or sub-picosecond timescales. nih.govacs.orgaip.org In this pump-probe technique, a short pump pulse excites the sample, and a time-delayed probe pulse measures the resulting changes in absorption. By varying the delay time, a map of the excited-state dynamics can be constructed.
Studies on π-extended PBI systems have utilized fs-TA to track singlet exciton motion and charge separation. For instance, in PBI aggregates, fs-TA can monitor broad photoinduced absorption bands associated with singlet excitons to gain direct insight into their transport behavior. nih.govacs.org The dynamics retrieved are a superposition of localized exciton decay and contributions from diffusive transport. nih.gov In donor-acceptor PBI dyads, fs-TA has been used to follow the charge separation process. Following selective photoexcitation of a donor unit, the appearance of characteristic absorption bands of the PBI anion radical signals the formation of a charge-separated state. In a pyrrolidinoperylene diimide-terephthaldiimide (pyrPDI-tpPDI) single crystal, fs-TA data showed that charge separation occurs in approximately 21 picoseconds. researchgate.net This is significantly faster than in solution, highlighting the role of intermolecular interactions within the crystal in facilitating rapid charge separation. researchgate.net
Furthermore, pump-repump-probe experiments, a more advanced variant of fs-TA, have been employed to investigate the relaxation dynamics from higher excited states in PBI derivatives. aip.org After an initial pump pulse generates a charge-transfer (CT) state, a second, time-delayed repump pulse excites this transient species to higher excited states, and a probe pulse follows their subsequent relaxation. aip.org Global analysis of the resulting spectra for PBI derivatives substituted with perylene (B46583) moieties revealed multiple relaxation processes with time constants ranging from tens of femtoseconds to tens of picoseconds, corresponding to internal conversion and vibrational relaxation within the excited state manifold. aip.org
Table 1: Selected Femtosecond Transient Absorption Spectroscopy Findings for PBI Derivatives
| PBI System | Process Investigated | Key Findings | Time Constants | Citation |
|---|---|---|---|---|
| pyrPDI-tpPDI Single Crystal | Charge Separation | Intermolecular interactions in the crystal lead to faster charge separation compared to solution. | τ = 21 ps | researchgate.net |
| PDI Thin Films | Singlet Exciton Transport | Directly observed excitonic transport behavior by monitoring the photoinduced absorption of singlet excitons. | Sub-100 fs to ps | nih.govacs.org |
| PBI(OPhPe)₂ | Higher Excited State Relaxation | Multi-step relaxation pathway following excitation of the charge-transfer state. | 190 fs, 730 fs, 1.4 ps, 21 ps | aip.org |
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the decay of fluorescence, providing information on the lifetime of excited states. uniklinikum-jena.derit.eduedinst.com The method involves repeatedly exciting a sample with a pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. uniklinikum-jena.derit.edu A histogram of these arrival times reconstructs the fluorescence decay profile, from which the fluorescence lifetime (τF) can be determined. For π-extended PBIs, τF is a critical parameter that reflects the competition between radiative decay (fluorescence) and non-radiative decay pathways, including energy transfer and charge separation.
The fluorescence lifetime of PBI derivatives is highly sensitive to their environment and aggregation state. For example, studies on newly synthesized PBI derivatives with extended π-conjugation showed that fluorescence lifetimes change significantly with solvent polarity. rsc.org For one such compound, P-1, the fluorescence lifetime was 1.55 ns in toluene (B28343) but was completely quenched in more polar solvents like methanol, indicating the presence of an efficient intramolecular charge transfer (ICT) process that provides a non-radiative decay channel. rsc.org
TCSPC is also instrumental in characterizing the photophysical properties of PBI-based nanoparticles designed for applications like cellular imaging. PBI probes conjugated with oligo-guanidines, designed for sensing intracellular pH, exhibited fluorescence lifetime changes from 4.7 ns to 3.7 ns as the pH varied from 4.4 to 8. researchgate.net This change was attributed to a photo-induced electron transfer (PET) mechanism being modulated by the pH. researchgate.net The ability to measure these lifetime changes allows for quantitative sensing in complex biological environments. researchgate.net
Table 2: Fluorescence Lifetime Data for PBI Systems using TCSPC
| PBI Compound | Solvent/Environment | Fluorescence Lifetime (τF) | Key Observation | Citation |
|---|---|---|---|---|
| P-1 | Toluene | 1.55 ns | Long lifetime in non-polar solvent. | rsc.org |
| P-1 | Methanol | Quenched | ICT process dominates in polar solvent. | rsc.org |
| P-2 | Toluene | 1.64 ns | Slightly longer lifetime than P-1 in non-polar solvent. | rsc.org |
| Nanoparticle PBI probe | Aqueous Buffer (pH 4.4) | 4.7 ns | pH-dependent lifetime for sensing applications. | researchgate.net |
| Nanoparticle PBI probe | Aqueous Buffer (pH 8.0) | 3.7 ns | Lifetime change attributed to photo-induced electron transfer. | researchgate.net |
The Pulse Radiolysis-Time Resolved Microwave Conductivity (PR-TRMC) technique is a powerful, electrode-less method for measuring the mobility of charge carriers in semiconducting materials. rsc.orgresearchgate.net In a PR-TRMC experiment, a sample is exposed to a short pulse of high-energy electrons from a van de Graaff accelerator, which generates electron-hole pairs throughout the material. rsc.orgresearchgate.net The change in microwave conductivity of the sample due to these mobile charge carriers is then monitored over time. This allows for the determination of the sum of the electron and hole mobilities (Σμ) and the lifetime of the charge carriers. rsc.orgnih.gov
PR-TRMC has been instrumental in establishing structure-mobility relationships for π-extended PBI derivatives. acs.orgresearchgate.net High charge carrier mobilities are crucial for efficient performance in devices like transistors and solar cells. Research has shown that modifications to the PBI core and side chains can dramatically influence mobility. For instance, introducing chlorine substituents in the bay positions of a liquid crystalline PBI derivative led to a charge carrier lifetime over 100 times greater than the non-chlorinated parent compound, a change attributed to increased structural order. rsc.org
Similarly, high mobilities, up to 0.22 cm²/V·s, have been measured for highly soluble PBIs with alkylester side chains. researchgate.net The technique has also been used to compare different molecular packing arrangements. By relating mobility data from PR-TRMC experiments to structural information from X-ray scattering and molecular dynamics simulations, it was found that a helical molecular arrangement with a 45° twist angle between neighboring molecules could favor hole transport in a material typically considered an n-type semiconductor. acs.org
Table 3: Charge Carrier Mobility in PBI Derivatives Measured by PR-TRMC
| PBI Derivative | Phase/Condition | Sum of Mobilities (Σμ) | Key Finding | Citation |
|---|---|---|---|---|
| Bay-chlorinated PBI (Compound 3) | Liquid Crystalline | 0.01 cm²/V·s | Charge carrier lifetime increased by over 100x compared to non-chlorinated analog. | rsc.org |
| PDI with alkylester side chains (PDI 7) | Solid | 0.22 cm²/V·s | High mobility combined with high solubility. | researchgate.net |
| Fluorescent PBI dye (Compound 2) | Hexagonal Columnar LC | 0.42 cm²/V·s | High 1D charge carrier mobility in self-assembled state. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Structurenih.govnih.govresearchgate.netacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally versatile tool for elucidating the structure, dynamics, and self-assembly of molecules in both solution and the solid state. nih.govacs.org For π-extended PBIs, which have a strong tendency to aggregate via π-π stacking, NMR provides detailed information on the geometry of the aggregates, the thermodynamics of their formation, and the precise molecular packing in solid films. researchgate.netacs.org
The self-assembly of PBI molecules in solution can be meticulously studied using concentration-dependent ¹H NMR spectroscopy. nih.govresearchgate.net As PBI molecules aggregate, the protons on the aromatic core experience shielding from the ring currents of neighboring molecules, leading to a characteristic upfield shift in their NMR signals. researchgate.net By monitoring these chemical shift changes as a function of concentration and temperature, the equilibrium constants for the self-assembly process can be determined.
This method was used to unambiguously confirm the exclusive self-assembly of a specific PBI dye into π-stacked dimers in chloroform/methylcyclohexane (B89554) mixtures. nih.govresearchgate.net Analysis of the concentration-dependent ¹H NMR data, along with UV/Vis titration, allowed for the quantification of the Gibbs free energy of dimerization. nih.gov In other systems, a cooperative nucleation-elongation model has been applied to describe the aggregation. nih.gov For a tetraaryloxy-substituted PBI, concentration-dependent studies revealed equilibrium constants for dimerization (nucleation) of K₂ = 13 ± 11 L mol⁻¹ and for the subsequent addition of monomers (elongation) of K = 2.3 ± 0.1 × 10⁶ L mol⁻¹ in methylcyclohexane, indicating a highly cooperative assembly process. nih.gov These thermodynamic parameters are essential for controlling the formation of well-defined supramolecular nanostructures.
Table 4: Equilibrium Constants for PBI Self-Assembly from NMR and UV/Vis Studies
| PBI System | Aggregation Model | Equilibrium Constant | Value | Solvent | Citation |
|---|---|---|---|---|---|
| Chiral PBI 1e | Nucleation-Elongation | K₂ (Dimerization) | 13 ± 11 L mol⁻¹ | Methylcyclohexane | nih.gov |
| Chiral PBI 1e | Nucleation-Elongation | K (Elongation) | 2.3 ± 0.1 × 10⁶ L mol⁻¹ | Methylcyclohexane | nih.gov |
| PDI-3 | Cooperative Polymerization | DPn (Degree of Polymerization) | 232.87 (at 293 K) | THF/H₂O | nih.gov |
While solution NMR provides information on aggregates in solution, Solid-State NMR (SSNMR) is indispensable for characterizing the precise three-dimensional structure and dynamics of PBI molecules in solid films, powders, or liquid crystalline phases where single-crystal X-ray diffraction is not feasible. acs.orgresearchgate.net SSNMR can reveal details about molecular conformation, intermolecular interactions, and spatial proximities. acs.org
The combination of advanced high-resolution SSNMR experiments (such as ¹H-¹³C HETCOR) with Density Functional Theory (DFT) calculations has proven to be a powerful strategy for investigating the self-assembly of PBI derivatives. acs.org For a "cool" PBI pigment, Paliogen Black L0086, a full assignment of the ¹³C SSNMR spectrum was achieved. acs.orgresearchgate.net The analysis highlighted correlations between ¹³C isotropic chemical shifts and specific supramolecular features, and allowed for the characterization of π-flip motions of the side-group phenyl rings, revealing an activation energy and its dependence on the supramolecular order. acs.orgresearchgate.net
In studies of dendronized PBIs, solid-state ¹H NMR was used alongside X-ray diffraction and molecular modeling to analyze their complex self-organized arrays. acs.orgnist.gov These studies revealed that the molecules form intricate helical columns, with the precise packing arrangement (e.g., tetrameric units vs. a four-strata 2₁ helical repeat) being dependent on the length of the methylene (B1212753) spacer connecting the dendron to the PBI core. acs.orgnist.gov SSNMR provides crucial experimental validation for structural models derived from simulations, particularly concerning the orientation and disorder of molecules within the columnar stacks, which directly impacts charge-carrier mobility. researchgate.net
Table 5: Summary of Solid-State NMR (SSNMR) Characterization of PBI Systems
| PBI System | NMR Technique | Information Obtained | Key Finding | Citation |
|---|---|---|---|---|
| Paliogen Black L0086 (P-black) | ¹³C CP/MAS, ¹H-¹³C HMQC, DFT | Spectral assignment, molecular dynamics (π-flips), structure-shift correlations. | Characterized phenyl ring motion and its dependence on supramolecular order and linker length. | acs.orgresearchgate.net |
| Dendronized PBIs ((3,4,5)12G1-m-PBI) | Solid-state ¹H NMR | Validation of packing motifs in columnar arrays. | Confirmed complex helical self-assembly and 3D periodicity. | acs.orgnist.gov |
| PDI with alkyl/glycol side chains | Solid-state NMR, MD Simulations | Effect of side chains on helical pitch and molecular disorder. | Established a link between secondary structure and charge-carrier mobility. | researchgate.net |
Advanced Microscopy for Supramolecular Morphology
Advanced microscopy techniques are indispensable for the direct visualization of the supramolecular architectures formed by perylenebisimides (PBIs) with extended π-systems. These methods provide critical insights into the morphology, dimensions, and spatial organization of self-assembled structures, linking molecular design to macroscopic properties.
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of PBI assemblies on a nanometer scale without the need for conductive samples. It has been instrumental in visualizing the morphology of various supramolecular structures. For instance, AFM has been used to confirm the formation of supramolecular block copolymers from PBI derivatives. nih.gov These studies show distinct, elongated fiber-like structures, and AFM imaging provides direct evidence of the chain-growth process from seed aggregates. nih.gov
The technique is also used to evaluate the quality and morphology of thin films created from PBI supramolecular systems. mdpi.com Following surface treatments like laser irradiation, AFM can detail the evolution of surface morphology, revealing the formation of surface relief gratings (SRGs) with heights of approximately 160 nm. mdpi.com Such detailed topographical analysis helps in understanding how surface modifications impact the material's properties for applications in sensor devices. mdpi.com Furthermore, AFM has revealed dramatic changes in the morphology of polymer films upon exposure to treatments designed to enhance adhesion, tracking the transformation from fiber-like networks to mounded structures. uwo.ca
Scanning Tunneling Microscopy (STM) provides sub-molecular resolution images of PBI molecules adsorbed on conductive surfaces, offering profound insights into their two-dimensional self-assembly and conformational behavior. STM studies can reveal how PBI derivatives form ordered molecular ad-layers. By placing the STM tip over a specific part of a molecule, it is possible to monitor conformational switching in real-time by recording the temporal evolution of the tunneling current. researchgate.net These measurements show distinct current levels that correspond to different molecular conformations, such as the high and low positions of a molecule's end. researchgate.net This capability allows for a detailed analysis of the dynamics and stability of specific arrangements within supramolecular frameworks on a surface. researchgate.net
Polarized Optical Microscopy (POM) is a key technique for identifying and characterizing the liquid crystalline (LC) phases formed by appropriately functionalized PBI derivatives. Many π-extended PBIs exhibit thermotropic liquid crystallinity, typically forming columnar phases where the molecules stack into columns that then arrange into two-dimensional lattices. Dendronized perylene bisimides, for example, have been shown to self-assemble into complex helical columns. acs.org Structural analysis, which includes POM, reveals that these compounds can form 2D-hexagonal columnar phases at high temperatures. acs.org These phases are identified by their characteristic textures when viewed under a polarizing microscope. The combination of POM with other techniques like DSC and X-ray diffraction allows for the detailed mapping of the phase behavior of these advanced materials. acs.org
X-ray Diffraction (XRD) and Scattering for Structural Elucidation
X-ray diffraction (XRD) and scattering techniques, including Wide-Angle X-ray Scattering (WAXS) and Intermediate-Angle X-ray Scattering (IAXS), are fundamental for elucidating the three-dimensional structure of PBI assemblies in the solid state. acs.org These methods provide precise information on molecular packing, π-stacking distances, and the symmetry of supramolecular lattices.
For dendronized PBIs that form complex columnar structures, XRD is essential for determining the phase symmetry and dimensions. acs.org For example, at low temperatures, these systems can form orthorhombic or monoclinic columnar arrays with 3D periodicity. acs.org By analyzing the XRD patterns of oriented fibers, researchers can identify higher-order Bragg peaks (e.g., d100, d110, d200), which indicate a high degree of atomic-scale ordering. acs.org The structure of these complex phases is often determined by comparing experimental XRD patterns with simulations generated from molecular models. acs.org This synergy between experimental scattering data and molecular modeling is crucial for refining the structures of novel supramolecular assemblies. acs.orgacs.org
Detailed XRD data for a dendronized PBI (G2-PBI) is presented below, illustrating the characterization of a crystalline columnar hexagonal (Φhk) phase.
| Diffraction Peak | d-spacing (Å) |
| d100 | 46.2 |
| d110 | 26.7 |
| d200 | 23.1 |
| d210 | 17.5 |
| d300 | 15.4 |
| d310 | 13.5 |
| d410 | 11.0 |
This table showcases indexed XRD data for the Φhk phase of G2-PBI, indicating a high degree of lateral order within the columnar structure. acs.org
Circular Dichroism (CD) Spectroscopy for Chirality and Supramolecular Organization
Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral phenomena in PBI assemblies. It measures the differential absorption of left and right circularly polarized light, making it highly sensitive to the formation of non-symmetric, helical supramolecular structures. utwente.nl Even when starting from achiral PBI monomers, spontaneous symmetry breaking can lead to the formation of helical aggregates that exhibit a distinct CD signal. bath.ac.uk
CD spectroscopy has been effectively used to study the aggregation of chiral PBI derivatives. aip.org Temperature-dependent CD spectra can reveal the transition from monomeric or dimeric species at high temperatures to more extended helical aggregates upon cooling. aip.org The shape and sign of the CD spectrum, particularly the Cotton effects in the region of PBI absorption, provide information about the handedness (P- or M-helicity) and the geometric arrangement (e.g., H- vs. J-aggregation) of the chromophores within the assembly. bath.ac.ukacs.org For instance, a bisignate Cotton effect, with a positive and a negative band, is characteristic of excitonic coupling between the PBI units in a chiral stack. acs.org
Furthermore, CD spectroscopy can be used as a sensitive probe for induced chirality, where achiral PBI aggregates become chiral upon interaction with a chiral analyte, a principle that has been applied in sensing applications. bath.ac.uknih.gov The amplification of the dissymmetry factor in the aggregated state compared to the monomeric state highlights the cooperative nature of supramolecular chirality. researchgate.net
Electrochemical Methods for Redox Potentials and Interfacial Processes
Electrochemical methods, particularly cyclic voltammetry (CV), are critical for determining the redox potentials of π-extended PBIs and for studying their behavior at electrode interfaces. ccsenet.orgrsc.org These molecules are known for their ability to reversibly accept multiple electrons, owing to their electron-deficient aromatic core. Extending the π-system has a direct and predictable impact on the redox properties.
Studies on series of rylene diimides (PDI, TDI, QDI) show that as the size of the aromatic core increases, the first reduction potential shifts to less negative values, while the first oxidation potential shifts to less positive values. acs.org This trend indicates a narrowing of the HOMO-LUMO gap with increasing π-conjugation, which is consistent with theoretical calculations. acs.org For some core-expanded diimides, the potential difference between the first and second reduction waves decreases significantly. acs.org The introduction of perfluoroalkyl groups into the PDI core results in compounds with strong electron-accepting ability, with experimental LUMO energy levels between -4.04 and -4.34 eV. nih.gov
Electrochemical polymerization of PBI derivatives can create microporous network thin films on electrodes. rsc.org CV scans of these films reveal reversible n-doping/dedoping processes at low potentials, which are accompanied by distinct color changes (electrochromism). rsc.org For example, a core-tetrachlorinated PBI film can switch from orange-red (neutral) to transparent (radical anion) and then to aquamarine (dianion). rsc.org These films can exhibit excellent cycling stability, making them suitable for electrochromic devices. rsc.org The electrochemical behavior, including the observation of multiple well-defined reduction waves, is also characteristic of related π-extended systems like naphthalenediimides. nih.gov
The table below summarizes the redox potentials for a series of rylene diimides, illustrating the effect of extending the π-system.
| Compound | E(+/0) (V vs SCE) | E(0/−) (V vs SCE) | E(−/2−) (V vs SCE) |
| PDI | +1.65 | -0.56 | -0.83 |
| TDI | +1.28 | -0.42 | -0.42 |
| QDI | +1.03 | -0.34 | -0.34 |
Redox potentials for Perylenediimide (PDI), Terrylenediimide (TDI), and Quaterrylenediimide (QDI) in CH₂Cl₂. The data shows that with increasing π-system size, oxidation becomes easier (less positive potential) and reduction becomes easier (less negative potential). acs.org
Table of Mentioned Compounds
| Abbreviation/Systematic Name | Full Name |
| PBI | Perylenebisimide / Perylene Bisimide |
| PDI | Perylenediimide / Perylene Diimide |
| TDI | Terrylenetetracarboxylic Diimide / Terrylenediimide |
| QDI | Quaterrylenecarboxylic Diimide / Quaterrylenediimide |
| G2-PBI | Second-Generation Dendronized Perylene Bisimide |
| (3,4,5)12G1-m-PBI | Dendronized Perylene Bisimide |
| PMPDI | N,N′-bis(phosphonomethyl)-3,4,9,10-perylenediimide |
| PTCDA | Perylene Tetracarboxylic Dianhydride |
| NDI | Naphthalenediimide |
| 1-perfluorooctylperylene dianhydride | 1-perfluorooctylperylene-3,4,9,10-tetracarboxylic dianhydride |
| 1,7-bis(perfluorooctyl)perylene dianhydride | 1,7-bis(perfluorooctyl)perylene-3,4,9,10-tetracarboxylic dianhydride |
| 1,6-bis(perfluorooctyl)perylene dianhydride | 1,6-bis(perfluorooctyl)perylene-3,4,9,10-tetracarboxylic dianhydride |
| 2-perfluorooctylnaphthalene dianhydride | 2-perfluorooctylnaphthalene-1,4,5,8-tetracarboxylic dianhydride |
| 2,6-bis(perfluorooctyl) naphthalene (B1677914) dianhydride | 2,6-bis(perfluorooctyl)naphthalene-1,4,5,8-tetracarboxylic dianhydride |
| N,N'-bis(alkyl)diadamantylthio-3,4,9,10-perylenetetracarboxylic acid diimide | N,N'-bis(alkyl)diadamantylthio-3,4,9,10-perylenetetracarboxylic acid diimide |
| Core-tetrachlorinated PBI | Core-tetrachlorinated Perylene Bisimide |
| (R,R)-2 | Chiral calix bath.ac.ukarene dimelamine with (R)-1-phenylethylamine moieties |
| (S,S)-3 | Chiral calix bath.ac.ukarene dimelamine with (S)-1-phenylethylamine moieties |
| DEB | 5,5-diethylbarbituric acid |
| 23·DEB6 | Supramolecular assembly of (R,R)-2 and DEB |
| 33·DEB6 | Supramolecular assembly of (S,S)-3 and DEB |
Applications in Advanced Functional Materials: Mechanistic and Design Perspectives
Organic Electronics and Semiconducting Materials
The unique electronic structure of π-extended perylenebisimides renders them highly suitable for use as semiconducting materials in organic electronics. Their inherent electron-deficient nature makes them excellent n-type semiconductors, a class of materials that has historically lagged behind their p-type counterparts in terms of performance and stability. Furthermore, strategic molecular design can induce ambipolar behavior, enabling the transport of both electrons and holes within a single material.
Role in Charge Transport and Mobility Enhancement
The extension of the π-system in perylenebisimides plays a crucial role in enhancing charge transport and mobility. A larger conjugated core generally leads to stronger intermolecular π-π stacking, which facilitates the movement of charge carriers between molecules. This is a fundamental requirement for efficient charge transport in organic thin-film transistors (OTFTs).
Several strategies have been employed to extend the π-system, including substitution at the bay- and ortho-positions of the perylene (B46583) core. For instance, the distortion of the PDI core by fusing it with four heteroaromatics to create an ortho-π-extended PDI double- nih.govheterohelicene has been shown to maintain a high level of charge transport properties. researchgate.netnih.govresearchgate.net This approach addresses the challenge of developing high-performance chiral organic semiconducting molecules, where a distorted π-system is needed for strong light interaction, while a planar π-stacking system is necessary for high charge-carrier mobility. researchgate.netnih.govresearchgate.net
The charge carrier mobility in PBI-based OTFTs can be significantly influenced by the nature and position of substituents. For example, N,N′-dioctyl-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-C8H) thin films have demonstrated electron mobilities as high as 0.6 cm²V⁻¹s⁻¹. psu.edu In another study, OTFTs based on N-alkyl perylene diimides showed linear regime electron mobilities of 0.1, 0.6, and 0.2 cm²/(V s) for pentyl, octyl, and dodecyl substituents, respectively, with saturation mobilities for the octyl derivative reaching up to 1.7 cm²/(V s). nih.gov Core-fluorination has also been explored as a strategy to enhance n-type performance, with a difluoro-substituted PBI (PBI-F2) exhibiting a charge carrier mobility of up to 0.34 cm² V⁻¹ s⁻¹. nih.gov
Below is a data table summarizing the charge carrier mobilities of various perylenebisimide derivatives.
| Compound Type | Substituent/Extension | Mobility (cm²V⁻¹s⁻¹) | Device Type | Reference |
| N-Alkyl PDI | N,N′-dioctyl | 0.6 | OTFT | psu.edu |
| N-Alkyl PDI | N-pentyl | 0.1 | OTFT | nih.gov |
| N-Alkyl PDI | N-octyl | 0.6 (linear), 1.7 (saturation) | OTFT | nih.gov |
| N-Alkyl PDI | N-dodecyl | 0.2 | OTFT | nih.gov |
| Core-Fluorinated PDI | Difluoro (PBI-F2) | 0.34 | OTFT | nih.gov |
| Swallow-Tail PDI | PDI-C8,7 | 1.9 x 10⁻⁶ | OFET | nih.gov |
| Core-Cyanated PDI | Fluoroalkyl substituents | up to 0.1 | OTFT | princeton.edu |
| Donor-Acceptor Polymer | Indacenodithiazole (IDTz) and diketopyrrolopyrrole (DPP) units | up to 1.3 | OFET | aps.org |
| BTBT-based semiconductor | D-(PhFCO)-BTBT | up to ~0.6 | OFET | acs.org |
Ambipolarity and n-Type Semiconductor Development
Perylenebisimides are intrinsically n-type semiconductors due to their electron-deficient aromatic core. Extending the π-system can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. The development of high-performance, air-stable n-type organic semiconductors is crucial for the realization of complementary logic circuits, which require both p-type and n-type transistors.
Strategic molecular design has led to the development of ambipolar PBI derivatives, capable of transporting both holes and electrons. For instance, a π-extended PDI double-heterohelicene, created by distorting the PDI core with fused heteroaromatics, exhibits ambipolar charge transport abilities. researchgate.netnih.govresearchgate.netelsevierpure.com This is a significant achievement as it allows for more simplified device architectures. Another approach to achieve high-performance n-type and ambipolar semiconductors is by introducing perfluorophenyl groups into polycyclic aromatic hydrocarbons like perylene. rsc.org A notable example, 3,9-diperfluorophenyl perylene (5FDPP), demonstrates ambipolar behavior with hole and electron mobilities of up to 0.12 and 1.89 cm² V⁻¹ s⁻¹, respectively. rsc.org
The following table presents performance data for some ambipolar and n-type semiconductors based on extended perylenebisimides.
| Compound | Semiconductor Type | Hole Mobility (cm²V⁻¹s⁻¹) | Electron Mobility (cm²V⁻¹s⁻¹) | Key Feature | Reference |
| π-Extended PDI double-heterohelicene | Ambipolar | - | - | Ortho-π-extension of the PDI skeleton | nih.govresearchgate.netelsevierpure.com |
| 3,9-diperfluorophenyl perylene (5FDPP) | Ambipolar | 0.12 | 1.89 | Introduction of perfluorophenyl groups | rsc.org |
| N,N′-bis(heptafluorobutyl)-3,4:9,10-perylene diimide | n-Type | - | 0.72 | Slip-stacked face-to-face molecular packing | rsc.org |
| N,N′-dioctyl-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-C8H) | n-Type | - | 0.6 | - | psu.edurepec.org |
Organic Photovoltaics (OPVs) and Light Harvesting
In the realm of organic photovoltaics, π-extended perylenebisimides have garnered significant attention as non-fullerene acceptors (NFAs). Their strong electron-accepting character, broad absorption in the visible and near-infrared regions, and tunable energy levels make them excellent candidates to replace traditional fullerene-based acceptors, which suffer from limited absorption in the visible spectrum and synthetic inflexibility.
Electron Accepting Components and Active Layer Design
A variety of π-extended PDI derivatives have been successfully incorporated into OPV active layers. For example, a helical PDI dimer has been used as an electron acceptor in a solution-processed non-fullerene solar cell, achieving an efficiency of 6.1%. princeton.edu In another study, a novel perylene bisimide acceptor, SdiPBI-Se, where selenium atoms were introduced into the perylene core, led to a high power conversion efficiency (PCE) of 8.4% with a high fill factor (FF) of 70.2% when blended with the polymer donor PDBT-T1. cuny.edu The use of a PDI derivative as a third component in a ternary organic solar cell has also been shown to be an effective strategy, achieving a high PCE of 17.38%. nih.gov
The table below summarizes the photovoltaic performance of selected OPVs featuring π-extended perylenebisimide acceptors.
Mechanisms of Exciton (B1674681) Dissociation and Charge Separation
The efficiency of an organic solar cell is critically dependent on the dissociation of photogenerated excitons into free charge carriers and their subsequent separation at the donor-acceptor interface. nih.govnih.gov In bulk heterojunction (BHJ) solar cells, this process is influenced by a complex interplay of factors including the morphology of the blend, energetic disorder, and the electron-hole Coulomb attraction. researchgate.net
Upon photoexcitation, an exciton (a bound electron-hole pair) is formed in either the donor or acceptor material. For efficient charge generation, this exciton must diffuse to the donor-acceptor interface and dissociate. nih.govaps.org This process involves the transfer of an electron from the donor's LUMO to the acceptor's LUMO, or a hole from the acceptor's HOMO to the donor's HOMO. The energy offset between the donor and acceptor energy levels provides the driving force for this charge transfer. aps.org
In systems utilizing π-extended PDI acceptors, femtosecond transient absorption spectroscopy has revealed that both electron and hole transfer processes can occur at the donor-acceptor interface, indicating that charge carriers are generated from excitons in both the donor and acceptor phases. princeton.eduthieme-connect.com The efficiency of this process is highly dependent on the morphology of the active layer. A well-intermixed blend with a large interfacial area is crucial for efficient exciton dissociation. nih.gov However, insufficient separation of the charge pair from the interface can lead to geminate recombination, a major loss mechanism in organic solar cells. researchgate.net The development of high-permittivity organic materials is a promising strategy to suppress this recombination. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Perylenebisimides with extended π-systems are also promising materials for organic light-emitting diodes (OLEDs) and other luminescent applications. fluxim.com While pristine PBI derivatives often suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their emission efficiency, extending the π-system with bulky substituents can mitigate this issue. rsc.org
By sterically hindering intermolecular π-π interactions, these bulky groups preserve the monomer-like emission properties of the PBI core in the solid state, leading to efficient red and deep-red electroluminescence. rsc.org For example, PDI derivatives with naphthalene (B1677914) and acenaphthene (B1664957) substituents on the perylene core have been used as emitters in fully solution-processed OLEDs. The device with the acenaphthene-substituted PDI exhibited deep-red electroluminescence with an emission wavelength of 690 nm and CIE coordinates of (x = 0.69, y = 0.29). rsc.org
In another approach, silicon-bridged PBIs have been shown to be effective emitters in vacuum-processed OLEDs, achieving a maximum external quantum efficiency (EQE) of up to 3.1% for a doubly silicon-bridged PBI. researchgate.net The introduction of a conformation-adjustable core in PBI-based liquid crystals has also been demonstrated as a strategy to control molecular stacking and achieve deep-red emission with a luminescence efficiency of up to 10%.
The following table summarizes the performance of selected OLEDs based on π-extended perylenebisimide emitters.
Tuning Emission Wavelength and Quantum Yield via Structural Modification and Aggregation
The emission characteristics of PBIs can be precisely controlled through chemical design and by manipulating their aggregation behavior. While monomeric PBIs typically exhibit high fluorescence quantum yields, their strong π-π stacking tendency in the solid state or in aggregates often leads to aggregation-caused quenching (ACQ), which limits their application in solid-state devices. rsc.orgworktribe.com
Several strategies have been developed to overcome ACQ and tune the emission properties. One effective method is the introduction of bulky substituents at the imide or bay positions of the perylene core. worktribe.com These steric groups hinder close packing and prevent the formation of non-emissive aggregates. For instance, attaching sterically demanding groups like 2,6-diisopropylphenyl to the imide positions provides more effective protection from aggregation compared to smaller groups, leading to improved film-phase photoluminescence quantum yields (PLQY). worktribe.com
Another powerful approach is to leverage the phenomenon of aggregation-induced emission (AIE). rsc.orgacs.orgrsc.org By modifying the PBI core with AIE-active moieties, such as tetraphenylethene (TPE), the resulting derivatives can become highly emissive in the aggregated or solid state. rsc.org For example, 1,7-DTPEPBI, a PBI derivative modified with two TPE units at the bay positions, exhibits a solid-state fluorescence quantum yield of 29.7%, which is approximately 424 times higher than its quantum yield in a dichloromethane (B109758) solution (0.07%). rsc.org This AIE effect is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. acs.orgrsc.org
Furthermore, the emission wavelength can be systematically tuned. Substitution at the bay area with electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the emission color. rsc.org For example, a series of sulfide (B99878) and sulfone substituted PBIs showed maximum emission wavelengths ranging from 540 nm to 692 nm. rsc.org Similarly, introducing isolation groups of varying sizes can shift the emission to the deep-red region, with one derivative, DCzPBI, showing a quantum yield of 12.3% in the aggregated state. acs.org
The table below summarizes how different structural modifications affect the emission properties of PDI derivatives.
| Derivative | Modification Strategy | Emission Max (nm) | Quantum Yield (ΦF) | Key Finding |
| 1,7-DTPEPBI | Bay-position substitution with tetraphenylethene (TPE) | Red emission in solid state | 29.7% (in aggregates) | Exhibits strong Aggregation-Induced Emission (AIE). rsc.org |
| DCzPBI | Introduction of large isolation groups (1,3-di(9H-carbazol-9-yl)benzene) | Deep-red emission | 12.3% (in aggregates) | Efficient inhibition of π–π stacking leads to bright emission in the aggregated state. acs.org |
| DiBrPDI-DIA | Bulky imide substituents (2,6-diisopropylphenyl) | 700 (in film) | Higher than DiBrPDI-2EH | Superior steric protection from aggregation-caused quenching (ACQ). worktribe.com |
| Sulfone-PDI | Bay-position substitution with phenylsulfone | 692 | Not specified | Simple sulfur redox chemistry allows for efficient tuning of emission wavelength. rsc.org |
| 8,10-ab-PBI | N-alkoxybenzyl substitution | Deep-red | 60% (in solid state) | Circumvents common quenching pathways despite close π-stacking. nih.gov |
Color-Tunable Luminescence
The ability to tune the emission color of PBIs across the visible spectrum is crucial for their application in displays, lighting, and sensors. This tunability is primarily achieved by modifying the electronic structure of the PBI core. mdpi.com
Functionalization at the bay positions of the perylene core is a particularly effective strategy for color tuning. Introducing electron-donating groups generally leads to a red-shift in both absorption and emission spectra, while electron-withdrawing groups can cause a blue-shift or, in some cases, also a red-shift depending on their influence on the intramolecular charge transfer character. rsc.org For instance, the synthesis of a series of sulfide and sulfone substituted perylene diimides demonstrated a broad tuning of the maximum emission from 540 nm to 692 nm through simple sulfur redox chemistry. rsc.org
Furthermore, controlling the self-assembly of PBI derivatives can induce thermochromic luminescence. Certain PBI-based liquid crystals exhibit tunable solid-state light emission, where the color changes in response to temperature variations. nih.gov This behavior arises from temperature-induced changes in the molecular packing and intermolecular interactions within the liquid crystalline phases. nih.gov Photoisomerization can also be used to regulate fluorescence properties by inducing structural evolution between different mesophases, thereby altering the emission color. nih.gov
The development of PBI derivatives with aggregation-induced emission (AIE) characteristics has also opened new avenues for color-tunable materials. For example, modifying the PBI core with tetraphenylethene moieties resulted in a significant fluorescence red-shift of over 120 nm. rsc.org
| Compound/System | Tuning Mechanism | Resulting Emission Colors | Reference |
| Sulfur-substituted PDIs | Bay-position substitution with sulfide and sulfone groups | Tunable from 540 nm to 692 nm | rsc.org |
| PBI-based Liquid Crystals | Thermal stimulation and photoisomerization | Deep-red emission, thermochromic tuning | nih.gov |
| 1,6-/1,7-DTPEPBI | Bay-position substitution with tetraphenylethene | Red-shifted by >120 nm, bright red in solid state | rsc.org |
Sensing Applications: Principles and Mechanisms
The inherent sensitivity of the optical and electronic properties of PBI derivatives to their local environment makes them excellent candidates for chemosensors. mdpi.com The primary sensing mechanisms involve changes in fluorescence or color upon interaction with an analyte. mdpi.comresearchgate.net These changes are often driven by processes such as photoinduced electron transfer (PET), analyte-induced aggregation or disaggregation, and direct electronic perturbations of the extended π-system. mdpi.comresearchgate.netrsc.org
A common design for PBI-based sensors involves covalently linking a receptor unit, which selectively binds the target analyte, to the PBI fluorophore. mdpi.comfrontiersin.org For instance, in many pH sensors, an amine group acts as the receptor. mdpi.comnih.gov In its basic, deprotonated form, the amine can donate an electron to the photoexcited PBI core, quenching its fluorescence via PET. Upon protonation in an acidic environment, the electron-donating ability of the amine is suppressed, blocking the PET process and "turning on" the fluorescence of the PDI. mdpi.com
Another powerful mechanism relies on the controlled assembly and disassembly of PDI aggregates. mdpi.com The fluorescence of PBIs is highly dependent on the degree of π-π stacking. researchgate.net A sensor can be designed where the PBI units are initially aggregated and thus have their fluorescence quenched. The binding of an analyte to receptor sites can disrupt these aggregates, leading to a restoration of fluorescence. researchgate.net
Label-Free Sensing Mechanisms based on Electronic Property Changes
Perylene bisimides with extended π-systems are particularly well-suited for label-free sensing, where the analyte is detected directly without the need for fluorescent or radioactive labels. rsc.orgmdpi.commdpi.com This approach often relies on measuring the change in the electronic properties, such as electrical conductance, of a single PBI molecule or a thin film upon analyte binding. rsc.org
The extended π-system of the PBI backbone can strongly interact with analyte molecules through non-covalent interactions like π-π stacking. rsc.org When an analyte molecule binds to the PBI, it perturbs the electron distribution and the energy levels of the PBI's molecular orbitals. This perturbation directly affects the ease with which electrons can travel through the molecule. By placing a PBI derivative between two gold electrodes, it is possible to measure its electrical conductance. The binding of an analyte will cause a characteristic change in this conductance, serving as the sensing signal. rsc.org This principle has been demonstrated by investigating the conductance changes of various PBI derivatives in response to the binding of analytes like TNT, BEDT-TTF, and TCNE. rsc.org
Discrimination via Unique Electronic Fingerprints
A significant advantage of using a family of structurally related PBI derivatives for sensing is the ability to achieve analyte discrimination. rsc.org While a single PBI sensor might respond to multiple analytes, an array of different PBI derivatives can generate a unique pattern of responses for each specific analyte, creating an "electronic fingerprint." rsc.org
This concept was explored using five different PBI derivatives, each with a common backbone but different substituents in the bay area. rsc.org The varying charge distributions of these derivatives lead to a unique electrical response from each one upon binding to a specific analyte. For example, the pattern of conductance changes across the five PBI sensors upon exposure to TNT is distinct from the pattern generated by TCNE. rsc.org By analyzing these response patterns, it is possible to not only detect the presence of an analyte but also to identify and discriminate it from other molecules. This ability is a direct result of the combination of the strong analyte binding afforded by the extended π-system and the distinct electronic nature of each PBI derivative in the sensor array. rsc.org
Organic Thermoelectric Materials
Organic thermoelectric materials, which can convert waste heat into useful electrical energy, are of great interest for applications like wearable electronics due to their potential for flexibility and low cost. nih.govmdpi.comresearchgate.net Perylene bisimides have emerged as promising n-type (electron-conducting) organic semiconductors for thermoelectric applications, an area where high-performing materials are less common compared to p-type (hole-conducting) materials. nih.govresearchgate.net
The performance of a thermoelectric material is evaluated by its dimensionless figure of merit (ZT), which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). PBIs possess characteristics that are favorable for n-type thermoelectric performance, including high electron affinity and good electron-transporting properties. acs.org
Recent research has demonstrated a novel strategy to significantly boost the thermoelectric performance of PBIs by creating an organic mixed ion-electron conductor. nih.gov In one study, a highly crystalline and reduced perylene bisimide was used to create a material where electronic carriers dominate the electrical conductivity (up to 0.18 S cm⁻¹), while quasi-frozen ionic carriers contribute to a very large ionic Seebeck coefficient of -3021 μV K⁻¹. nih.gov This combination resulted in a remarkably high power factor of 165 μW m⁻¹ K⁻² and a ZT of 0.23 at room temperature, which was a benchmark for n-type organic thermoelectrics at the time. nih.gov This work highlights a pathway for designing efficient organic thermoelectric materials by rationally controlling the mobility of both electronic and ionic charge carriers. nih.gov
| Material System | Electrical Conductivity (σ) | Seebeck Coefficient (S) | Power Factor (PF) | ZT | Key Feature |
| Reduced Perylene Bisimide | 0.18 S cm⁻¹ (at 60% RH) | -3021 µV K⁻¹ (ionic) | 165 µW m⁻¹ K⁻² | 0.23 (at room temp.) | Mixed ion-electron conductor with a large ionic Seebeck coefficient. nih.gov |
Photocatalysis and Photoredox Systems
The strong light absorption and favorable redox properties of perylene bisimides make them highly effective organic photocatalysts. nih.govnih.gov They can be activated by visible light to initiate or mediate chemical reactions, offering a greener alternative to many traditional synthetic methods. sigmaaldrich.comresearchgate.net PBI derivatives are particularly noted for their electron-accepting nature, which allows them to produce stable radical anions upon photoexcitation. nih.gov
In photoredox catalysis, the excited PBI* can accept an electron from a substrate, initiating an oxidative quenching cycle, or donate an electron in a reductive quenching cycle, depending on the reaction partners. researchgate.netcapes.gov.br These electron transfer events generate reactive radical intermediates that can then undergo a variety of chemical transformations. acs.org
Furthermore, the photoreduction of PBIs can be controlled to influence their self-assembly. nih.gov Light irradiation can reduce PBI to its radical anion (PDI•⁻) and even its dianion (PDI²⁻). The formation of these charged species can drive the disassembly of PBI-based supramolecular structures due to electrostatic repulsion, a process that can be reversed by subsequent oxidation. This light-driven control over assembly and disassembly is attractive for developing photoresponsive materials. nih.gov
| Photocatalytic System | Reaction / Application | Mechanism | Key Outcome |
| Electron-deficient PBIs | Synthesis of N,O-acetals from enamides | Photoinduced electron transfer | High-yield, metal-free catalytic method. researchgate.net |
| PDI/rGO Composite | Degradation of methylene (B1212753) blue | Heterojunction photocatalysis | Degradation rate of 88.5%, significantly higher than PDI alone. mdpi.com |
| PDI Aggregates | Light-driven disassembly/assembly | Photoreduction to PDI²⁻ | Reversible control over supramolecular structure using light. nih.gov |
| Perylene-grafted Silica | Alkene oxidation, 4-nitrobenzylbromide reduction | Heterogeneous photoredox catalysis | Demonstrates dual photocatalytic activity for both oxidations and reductions. nih.gov |
Charge Transfer in Photocatalytic Mechanisms
The function of perylenebisimides in photocatalysis is fundamentally governed by the generation, separation, and transfer of charge carriers upon light absorption. As n-type organic semiconductors, PBIs possess a conjugated π-π bond system that facilitates remarkable photoelectric properties and high light-absorption efficiency within the visible spectrum. mdpi.com The extended π-system is central to these capabilities, enabling the initial photoexcitation to generate an electron-hole pair (an exciton). However, the efficiency of any photocatalytic process hinges on overcoming the rapid recombination of these charge carriers. mdpi.com
In PBI-based systems, the molecular design and supramolecular organization play a crucial role in promoting efficient charge transfer and minimizing recombination. The rigid, planar structure of the perylene core allows PBI molecules to form ordered aggregates through π-π stacking. mdpi.com This architecture facilitates fast internal charge transfer, where the photogenerated electrons and holes can delocalize and migrate along the stacking direction, effectively separating them and extending their lifetimes. researchgate.netresearching.cn
A clear illustration of a sophisticated charge transfer mechanism is found in photocatalytic systems designed for hydrogen evolution. For instance, a PBI dye functionalized with four carboxyphenoxy groups (cp-PBI) and anchored to titanium dioxide (TiO₂) nanoparticles demonstrates a multi-step photo-induced electron transfer process. nih.gov In the presence of a sacrificial electron donor like triethanolamine (B1662121) (TEOA), the PBI molecule undergoes a cascade of reactions under solar light irradiation:
The neutral PBI molecule first absorbs a photon (green light), leading to its excitation and subsequent reduction by the electron donor to form a stable radical anion (PBI•⁻). researchgate.netnih.gov
This radical anion can then absorb a second photon (near-infrared light), promoting it to a highly excited state, which facilitates its further reduction to a stable dianion (PBI²⁻). researchgate.netnih.gov
This consecutive charging mechanism transforms the initially electron-poor PBI into a highly electron-rich species. nih.gov The PBI²⁻ dianion possesses high-energy electrons that can be efficiently injected into the conduction band of the co-catalyst, TiO₂, to drive the reduction of protons to hydrogen gas. nih.gov This process highlights how the extended π-system of the PBI core can be leveraged to accumulate charge through multiple photo-excitation steps, enabling thermodynamically challenging reactions.
The efficiency of charge transfer is not only dependent on the PBI molecule itself but also on its interaction with other components in a composite photocatalyst. In systems like PTCDI/Pt/g-C₃N₄, the PBI derivative (perylene tetracarboxylic diimide) acts as a light-harvesting antenna, absorbing light and transferring energy or charge to the primary catalyst, graphitic carbon nitride (g-C₃N₄), demonstrating the versatility of PBIs in complex photocatalytic architectures. mdpi.com
Table 1: Performance of Select PBI-Based Photocatalytic Systems
Band-like Electronic Structure in Self-Assemblies for Photocatalysis
A significant advantage of using PBI derivatives in photocatalysis stems from their capacity for self-assembly into ordered supramolecular structures. researchgate.netjos.ac.cn Through non-covalent interactions, primarily π-π stacking and hydrogen bonding, PBI molecules can arrange into well-defined nano- and microstructures such as nanobelts, nanofibers, and vesicles. mdpi.comrsc.org This ordered arrangement is not merely structural; it fundamentally alters the electronic properties of the material.
When PBI molecules stack in a regular, periodic manner, the π-orbitals of adjacent molecules overlap significantly. This overlap leads to strong electronic coupling, causing the discrete molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to delocalize and broaden into continuous energy bands. researching.cn This phenomenon results in the formation of a "band-like" electronic structure, analogous to that of conventional inorganic semiconductors, with a distinct valence band (VB) and conduction band (CB). researching.cnjos.ac.cn
The formation of this band structure is critical for photocatalysis for several reasons:
Efficient Charge Transport: The continuous energy bands provide a pathway for the rapid transport of photogenerated electrons in the conduction band and holes in the valence band. This delocalization along the π-stacking direction significantly enhances charge mobility and reduces the probability of electron-hole recombination, which is a primary limiting factor in photocatalysis. researching.cn
Tunable Properties: The electronic structure of the self-assembled material is not fixed. It can be systematically modulated through chemical modification of the PBI building blocks. Introducing electron-donating or electron-withdrawing substituents into the perylene core (bay area) or modifying the side chains at the imide positions can alter the energy levels of the HOMO and LUMO of the monomer. jos.ac.cn These changes, in turn, directly influence the VB and CB positions and the band gap of the final supramolecular assembly, allowing for the rational design of photocatalysts for targeted applications. jos.ac.cn
A compelling example of this design strategy is the development of a self-assembled nanobelt from a phosphoric acid-substituted perylene diimide (P-PMPDI). rsc.org The potent electron-withdrawing effect of the phosphate (B84403) groups promoted the separation of photoinduced charge carriers within the band structure, leading to a superior hydrogen evolution rate of 11.7 mmol g⁻¹ h⁻¹ and an apparent quantum yield of 2.96% at 550 nm. mdpi.comrsc.org This demonstrates a clear link between molecular-level functionalization, the resulting electronic structure of the self-assembly, and the macroscopic photocatalytic activity.
Table 2: Electronic and Photocatalytic Properties of Self-Assembled PBIs
Structure Property Relationships and Predictive Design
Impact of Core π-Extension and Symmetry on Electronic Properties
Extending the π-conjugated core of perylenebisimides is a primary strategy for tuning their electronic properties. The electronic characteristics of PBIs can be precisely adjusted by substituting the conjugated aromatic core. mdpi.com This modification directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to predictable changes in absorption and emission spectra.
When PBI units are linked to form dimers or larger oligomers, the electronic coupling between the chromophores becomes a critical factor. The energetic separation between the LUMO and LUMO+1 levels in singly linked PBI dimers, for instance, is directly related to the degree of inter-PBI π-overlap. nih.gov A larger twist angle between the PBI units results in smaller π-overlap and a greater energetic separation of the LUMO and LUMO+1, which can be understood as bonding and antibonding combinations. nih.gov
Symmetry also plays a crucial role. Asymmetrical substitution can lead to significant changes in photophysical properties. For example, introducing electron-donating groups sequentially onto the perylene (B46583) core can systematically switch fluorescence from "on" to "off" by altering photoinduced charge transfer characteristics. nih.gov In cyclophane structures where two PBI units are held cofacially, H-type exciton (B1674681) coupling is observed even at interchromophoric distances greater than 9 Å, demonstrating the powerful effect of a well-defined spatial arrangement on electronic interactions. researchgate.net
Role of Peripheral Substituents and Steric Hindrance
Substituents attached to the peripheral "bay" positions (1, 6, 7, and 12) of the PBI core have a profound impact on the molecule's properties due to both electronic and steric effects. ekb.egekb.eg Bulky substituents in the bay area can induce a propeller-like twist in the PBI backbone, a technique used to hamper face-to-face π–π stacking and prevent aggregation-caused quenching (ACQ). ekb.egrsc.org This steric hindrance is a key strategy for designing highly fluorescent PBI materials in the solid state. rsc.org
For example, attaching bulky tetraphenylethene (TPE) moieties to the bay positions of a PBI core successfully mitigates ACQ and induces aggregation-induced emission (AIE). rsc.org The steric interactions between substituents on different chromophores in PDI cyclophane dimers can cause distortions of the PBI cores, leading to significant differences in vibronic and vibrational coherences compared to their monomeric counterparts. acs.org The size of the substituent group can directly influence reaction rates and regioselectivity, a concept known as steric hindrance. libretexts.orgwikipedia.orgyoutube.com
Electronically, the nature of the bay-area substituents can fine-tune the PBI's redox potentials. Introducing electron-donating phenoxy groups into the bay region systematically decreases the electron deficiency of the PBI core, shifting the reduction potential to more negative values. nih.gov This demonstrates that both the number and position of peripheral substituents are critical for controlling the final electronic properties of the molecule. nih.gov
Influence of Molecular Curvature and Non-Planarity
Inducing curvature in the normally planar PBI scaffold is an emerging strategy for creating novel functional materials. researchgate.net Bending the PBI core can be achieved by incorporating it into cyclophane structures with short linkers. acs.orgkobe-u.ac.jp Systematically increasing the molecular curvature in a series of PBI cyclophanes leads to a red shift in both the absorption and emission spectra. acs.orgkobe-u.ac.jp
Interestingly, this increased curvature does not necessarily quench fluorescence. Bent PBIphanes have been shown to maintain high fluorescence quantum yields (up to 88%), a behavior attributed to the restriction of dynamic motion associated with charge-transfer character between the PBI core and N-aryl units, which suppresses non-radiative decay pathways. acs.orgkobe-u.ac.jp This contrasts with other contorted PBI derivatives where non-planar structures often lead to non-emissive features. acs.org While increased curvature significantly impacts the photophysical properties, it has a negligible effect on the molecule's aromaticity and electron affinity. acs.org The creation of non-planar PBI analogues can also be achieved through synthetic strategies such as the insertion of a nitrogen atom into the core, resulting in flexible, non-planar molecules with ambipolar redox activity. researchgate.net
| Compound | End-to-End Bend Angle (θ) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Planar PBI | ~0° | 526 | 535 | 0.76 |
| PBIphane 5c | 19.4° | 539 | 548 | 0.88 |
| PBIphane 5b | 29.4° | 543 | 552 | 0.84 |
| PBIphane 5a | 33.8° | 545 | 555 | 0.88 |
Correlation of Aggregate Structure with Excited-State Dynamics and Charge Transport
The self-assembly of PBI molecules into ordered aggregates profoundly influences their excited-state behavior and charge transport capabilities. nih.gov The relative orientation of molecules in an aggregate dictates the nature of the excitonic coupling. In H-aggregates, for instance, the initially generated exciton can undergo ultrafast energy migration along the stack before localizing into a lower-energy excimer state. aip.orgnih.gov The dynamics of this process, including coherent exciton migration, are dependent on the size of the molecular aggregate. aip.org
The structure of the aggregate is critical for device performance. A functionalized PBI that forms fibrous structures at one pH and disordered aggregates at another pH shows that the more ordered fibrous structure has higher stability under illumination and applied electric fields. researchgate.net The specific molecular arrangement, such as cross-dipole stacking, can lead to unique properties like weak exciton coupling and high solid-state luminescence. researchgate.net
Charge transport is also intrinsically linked to the molecular packing in the solid state. The formation of well-ordered columnar structures through π-π stacking is crucial for efficient charge conduction. mdpi.comnih.gov For example, a highly fluorescent PBI dye that self-assembles into a hexagonal columnar liquid crystalline phase exhibited a one-dimensional charge carrier mobility of up to 0.42 cm² V⁻¹ s⁻¹. nih.gov Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a key technique used to probe the molecular packing and crystallinity of PBI films, correlating features like π-π stacking distance and crystal coherence length to charge transport efficiency in devices like organic solar cells. nih.gov
| Compound Type | Number of Phenoxy Groups | First Reduction Potential (V vs. Fc/Fc+) |
|---|---|---|
| Tetrachloro-perylene monoimide diester | 0 | -0.95 |
| Mono-phenoxy substituted | 1 | -1.13 |
| Di-phenoxy substituted | 2 | -1.24 |
Predictive Design Tools for Novel Extended PBI Materials
Computational modeling has become an indispensable tool for designing new PBI materials and predicting their properties prior to synthesis. researchgate.netmdpi.com Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to predict the electronic structure, molecular geometries, and optical absorption spectra of PBI derivatives. nih.govnortheastern.edu
Dispersion-corrected DFT has been successfully used to model the intermolecular potential energy of PBI dimers, explaining the packing arrangements found in solid-state crystals. nih.govacs.org Furthermore, quantum chemical protocols based on time-dependent Hartree-Fock (TD-HF) calculations can reproduce the absorption maxima of PBI pigments with high accuracy, providing insight into the nature of their electronically excited states. nih.govacs.org These computational methods allow for the systematic investigation of how different functional groups or structural modifications will affect the final properties of the material. acs.org
Beyond DFT, machine learning (ML) is emerging as a powerful approach for materials discovery. researchgate.net By training ML models on large datasets of computationally derived properties, such as bond dissociation energies calculated via DFT, it is possible to create tools that can predict the properties of new molecular structures with ultra-fast speeds. nih.gov Such predictive tools, including specialized software packages, accelerate the design-synthesis-testing cycle, enabling a more rational and efficient exploration of the vast chemical space available for novel extended PBI materials. mdpi.comnih.govuchicago.edu
Challenges and Future Research Directions in Extended Pbi Systems
Synthetic Scalability and Accessibility of Complex Architectures
A primary obstacle in the widespread application of advanced PBI derivatives is the difficulty in their synthesis. While researchers have developed impressive methodologies for creating a plethora of new PBI structures, including those with expanded cores and intricate functionalization at the bay and imide positions, these routes are often multi-step processes. rsc.orgrsc.org The synthesis of asymmetrically substituted regioisomers, for instance, requires careful strategic planning and execution. researchgate.net
Precise Control over Supramolecular Organization and Polymorphism
The function of PBI-based materials is intrinsically linked to the three-dimensional arrangement of molecules in the solid state. Achieving precise control over this supramolecular organization is a formidable challenge. PBIs exhibit a strong tendency to self-assemble via π–π stacking, and the resulting structure can adopt various forms, or polymorphs, which possess distinct photophysical and electronic properties. For example, subtle changes in molecular design, such as the distance between the PBI core and peripheral chiral groups, can dictate whether the system forms H-type or J-type aggregates, which follow different assembly mechanisms (isodesmic vs. cooperative) and result in dramatically different optical properties. acs.org
Researchers have demonstrated that the self-assembly process can be influenced by numerous factors, including solvent choice, pH, temperature, and the use of polymer matrices. nih.govrsc.org In some cases, a thermal transition from a well-defined hexagonal columnar structure to a highly ordered lamellar structure has been observed, involving a complete rearrangement of hydrogen-bonding motifs. acs.org This sensitivity, while offering a toolkit for tuning properties, also highlights the difficulty in reliably producing a single, desired polymorph. The challenge lies in understanding and mastering the complex interplay of noncovalent interactions to guide the self-assembly process toward a specific architecture with optimized properties for a given application. chemrxiv.orgresearchgate.net The ability to selectively and consistently produce one polymorph over another is a critical step for creating reliable and efficient devices.
Elucidating Complex Exciton-Charge Coupled Dynamics
In aggregated PBI systems, the close proximity of multiple chromophores leads to strong electronic coupling, giving rise to complex and often ultrafast photophysical phenomena. Upon photoexcitation, the initial state is typically a Frenkel exciton (B1674681), which can be delocalized over several PBI units. nih.gov However, this coherent state is often short-lived, rapidly relaxing into other states, such as localized excitons or excimers (excited-state dimers or multimers), within femtoseconds to picoseconds. nih.gov
This complex cascade of events, involving exciton delocalization, localization, and coupling to charge-transfer states, is challenging to unravel. Disentangling these coupled dynamics requires sophisticated time-resolved spectroscopic techniques, such as broadband fluorescence upconversion spectroscopy (FLUPS) and transient absorption spectroscopy, combined with theoretical calculations. acs.orgnih.gov For instance, in a quadruple π-stack of PBI molecules, an initially delocalized Frenkel exciton was shown to relax into an excimer state in approximately 200 femtoseconds, with no evidence of coherent exciton propagation due to the short length of the aggregate. nih.gov Understanding how the extension of the π-system and the specific supramolecular geometry influence these pathways is crucial for designing materials where charge separation is efficient and energy-wasting pathways like excimer formation are minimized.
Designing for Enhanced Fundamental Performance Parameters (e.g., Exciton Diffusion Length, Charge Mobility Mechanisms)
The ultimate performance of a PBI-based optoelectronic device depends on fundamental parameters like charge carrier mobility and exciton diffusion length. A significant research focus is on designing molecular structures that optimize these properties.
Charge Mobility: Charge mobility is highly sensitive to molecular packing and electronic coupling in the solid state. Quantum chemical calculations combined with kinetic Monte Carlo simulations are used to predict and understand mobility. rylene-wang.com Studies on fluorinated PBI derivatives have shown that planar cores tend to yield higher mobilities than twisted cores, where alternating slow and fast charge jumps along the π-stacks can create a retardation effect. rylene-wang.comacs.org By modifying side chains, researchers have created highly soluble PBI derivatives that still exhibit high charge mobilities. researchgate.net The introduction of specific functional groups, such as those that facilitate hydrogen bonding, can also promote favorable packing for charge transport. researchgate.net
Interactive Data Table: Charge Mobility in Perylenebisimide Derivatives
| Compound Type | Mobility (cm²/Vs) | Measurement Context/Method | Source |
|---|---|---|---|
| PDI with alkylester side chains | up to 0.22 | Pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) | researchgate.net |
| PBI with 1,3,5-triazine-2,4-diamine | > 0.001 | Casting films | researchgate.net |
| Planar fluorinated PBI | High (relative) | KMC simulation from quantum chemical parameters | rylene-wang.comacs.org |
| Twisted fluorinated PBIs | Lower (relative) | KMC simulation from quantum chemical parameters | rylene-wang.comacs.org |
Exciton Diffusion Length (LD): The exciton diffusion length—the distance an exciton can travel before decaying—is critical for the efficiency of photovoltaic devices. A longer LD allows excitons generated far from a donor-acceptor interface to be harvested. The LD in organic materials is often limited to around 10 nm. nih.gov However, research shows that this can be engineered. In a monolayer of perylene-3,4,9,10-tetracarboxylic diimide (PTCDI), an effective LD of 17 ± 3 nm was measured. acs.org Strategic design, such as incorporating specific sidearms onto a chromophore, can enhance the spectral overlap integral, a key factor in Förster resonance energy transfer, thereby facilitating exciton diffusion. rsc.org Furthermore, the use of solvent additives has been shown to improve molecular stacking and reduce trap density, which can nearly double the LD in thick-film organic solar cells. rsc.org
Interactive Data Table: Exciton Diffusion Length in Perylene-based Systems
| Material System | Exciton Diffusion Length (LD) | Key Finding | Source |
|---|---|---|---|
| PTCDI Monolayer | 17 ± 3 nm | Measured effective LD for 2D diffusion to a C60 quencher. | acs.org |
| PM6/L8-BO with DICO additive | Nearly doubled | A solvent additive significantly enhanced LD in a thick film. | rsc.org |
| Triphenylamine with phenylethenyl arms | Nearly 3-fold enhancement | Increasing the number of sidearms enhanced LD. | rsc.org |
Emerging Interdisciplinary Research Avenues
The unique properties and synthetic versatility of extended PBI systems are paving the way for their use in a variety of interdisciplinary fields beyond traditional electronics.
Advanced Sensors: PBI derivatives are excellent candidates for chemical sensors due to their high stability and strong, environment-sensitive fluorescence. acs.org They have been successfully incorporated into film-based fluorescent sensors for the real-time detection of analytes like non-methane hydrocarbons and trace amounts of water. bohrium.comresearchgate.net The extended π-system can be exploited for label-free single-molecule sensing, where the binding of an analyte molecule measurably changes the electrical conductance of the PBI. rsc.org Furthermore, PDI-based electrical sensors have shown high sensitivity and selectivity towards hazardous vapors like hydrazine. mdpi.com
Bioelectronics and Theranostics: The intersection of PBI chemistry with biology and medicine is a rapidly growing area. The ability to functionalize the PBI core allows for the development of water-soluble derivatives that can function in physiological conditions. rsc.org These have been used for bioimaging and have shown potential in photothermal and photodynamic therapy. mdpi.com PDI-cored dendrimers are being explored for applications in gene delivery. mdpi.com The inherent properties of these materials also make them suitable for use in flexible bioelectronics, which require stable organic materials that can interface with biological systems. nih.gov
Molecular Electronics and Information Storage: The discrete, self-assembled nature of PBI stacks makes them ideal systems for studying fundamental charge transport at the nanoscale. rsc.org Their well-defined structures and tunable electronic properties suggest potential applications in molecular-scale electronics. Recently, water-soluble PBIs functionalized with crown ethers have demonstrated highly selective recognition of specific metal ions (e.g., Ba²⁺), pointing towards their use in advanced materials for ion separation or sensing. acs.org Looking forward, the ability to precisely control the electronic states and coupling in well-defined PBI oligomers could be harnessed for applications in quantum information science, where molecular systems are being explored as potential qubits.
Q & A
Q. How can researchers overcome the hydrophobic nature of perylenebisimides (PBIs) to enable biological applications?
To enhance water solubility, PBIs can be functionalized with hydrophilic substituents at the imide position or core. For example, amino acid-functionalized PBIs form stable hydrogels when combined with alginate, enabling biocompatible 3D scaffolds for electrogenic cell regeneration. Rheological characterization (e.g., oscillatory shear tests) and spectroscopic analysis (e.g., fluorescence quenching assays) are critical to validate mechanical tunability and network homogeneity .
Q. What are the standard synthetic protocols for preparing peptide-functionalized PBIs with high yield and purity?
Peptide-PBI conjugates are synthesized via amine condensation of perylene tetracarboxylic dianhydride (PTCDA) with peptide sequences in the presence of imidazole. Key steps include:
- Reaction at 120°C under nitrogen for 24 hours.
- Acidification with acetic acid to precipitate the product.
- Purification via HP20ss column chromatography using water/acetone/pyridine gradients. Yields range from 70% to 88%, depending on peptide sequence and steric effects. Structural validation requires , mass spectrometry, and HPLC .
Q. What experimental techniques are essential for characterizing the optoelectronic properties of PBIs?
UV-Vis absorption and fluorescence spectroscopy quantify - transitions and exciton coupling. Cyclic voltammetry determines electron affinity (EA) and ionization potential (IP), with PBIs exhibiting EA values up to 3.93 eV, comparable to TCNQ. Photoconductivity measurements in nanostructures (e.g., 1D assemblies) require time-resolved microwave conductivity (TRMC) or field-effect transistor (FET) configurations .
Advanced Research Questions
Q. How do H-type aggregates of PBIs influence excitonic coupling and photophysical properties?
H-aggregation in PBIs leads to suppressed fluorescence due to symmetry-restricted transitions but enhances charge carrier mobility via delocalized excitons. Transient absorption spectroscopy reveals exciton lifetimes <100 ps in aggregated states, while monomeric states exhibit longer-lived excited states (>1 ns). Substituting electron-withdrawing groups (e.g., -CF) at bay positions modulates aggregation kinetics and exciton dissociation efficiency .
Q. How do variations in the substitution patterns of PBIs influence their optoelectronic properties and supramolecular organization?
Hydrophobic vs. hydrophilic side chains (e.g., -(CH) vs. -(CH)-OH) alter solubility, -stacking distances, and charge transport. For example:
Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental observations of PBI-based charge transport behavior?
Discrepancies arise from neglecting dynamic disorder or interfacial effects in density functional theory (DFT) models. Hybrid methodologies combining:
- Multiscale modeling : Molecular dynamics (MD) simulations of supramolecular packing.
- In situ spectroscopy : Raman mapping under applied electric fields.
- Temperature-dependent mobility measurements to isolate trap states. These approaches reconcile predicted vs. measured mobilities in PBI thin films .
Q. How can researchers design PBIs for quasi-reversible ligand displacement in organic-inorganic nanohybrids under visible light?
Coordination bonds between PBIs and nanocrystals (e.g., ZnS) are disrupted via photoinduced electron transfer. Key parameters:
- Ligand design : Carboxylate-terminated PBIs enable stronger binding.
- Irradiation conditions : 450 nm light (matching PBI absorption) induces ligand detachment.
- Reversibility : Dark conditions restore coordination bonds, confirmed by FTIR and XPS .
Methodological Frameworks for Data Analysis
Q. How should researchers apply the SPIDER framework to structure PBI-related qualitative studies?
Q. What strategies mitigate biases in comparative studies of PBI derivatives across different research groups?
- Standardized protocols : Adopt IUPAC guidelines for reporting synthesis conditions (e.g., solvent purity, annealing temperatures).
- Blinded data analysis : Independent verification of XRD or AFM results.
- Cross-validation : Compare charge mobility data across FET, TRMC, and space-charge-limited current (SCLC) methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
